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Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of dynamic covalent chemistry and bioconjugation, (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid emerges as a highly specialized, bifunctional building block. By integrating an ortho-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of dynamic covalent chemistry and bioconjugation, (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid emerges as a highly specialized, bifunctional building block. By integrating an ortho-carbonyl group and a tertiary amine adjacent to a boronic acid moiety, this molecule bypasses the traditional limitations of standard arylboronic acids. It leverages intramolecular coordination to modulate its own pKa, enabling high-affinity diol binding at physiological pH, while simultaneously serving as an ultra-fast biorthogonal conjugation module via diazaborine (DAB) formation.

This whitepaper deconstructs the structural causality, physicochemical properties, and self-validating experimental workflows necessary to harness this molecule in advanced drug development and molecular sensing.

Structural Architecture & Physicochemical Profiling

The unique reactivity of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is entirely dictated by its ortho-substitution pattern. The proximity of the 2-(dimethylamino)acetyl group to the electron-deficient boron atom facilitates an intramolecular dative bond (B–N or B–O coordination). This interaction fundamentally alters the hybridization of the boron center from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) state.

Quantitative Physicochemical Data

The following table summarizes the core physical and thermodynamic parameters of the molecule, comparing its functional behavior against standard phenylboronic acid to highlight its physiological utility.

Property / ParameterValue / Characteristic
IUPAC Name (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid
Molecular Formula C10H14BNO3
Molecular Weight 207.03 g/mol
Solubility Profile Soluble in DMSO, DMF, MeOH; Amphoteric in aqueous buffers
Predicted pKa (Boronic Acid) ~5.5 – 6.5 (Shifted via intramolecular coordination)
Predicted pKa (Amine) ~8.0 – 9.0
Boron Geometry (at pH 7.4) Predominantly Tetrahedral (sp³)
DAB Conjugation Kinetics (k2) > 10³ M⁻¹ s⁻¹ (with α-nucleophiles)

Core Chemical Paradigms & Causality

Wulff-Type Intramolecular Coordination

Standard boronic acids possess a high pKa (~8.8), meaning they remain un-ionized and exhibit poor diol-binding affinity at neutral pH. (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid circumvents this via a mechanism analogous to Wulff-type boronic acids .

The Causality: The lone pair from the dimethylamino nitrogen (or the carbonyl oxygen) coordinates directly into the empty p-orbital of the boron atom. This internal stabilization effectively pre-organizes the boron into a tetrahedral geometry, drastically lowering the energy barrier required to form a boronate ester with cis-diols (such as carbohydrates or glycoproteins). Consequently, the apparent pKa drops to ~5.5–6.5, allowing the molecule to act as a highly efficient, reversible covalent sensor at pH 7.4 .

G A Open Form (Trigonal sp² Boron) B Closed Form (Tetrahedral sp³ Boron) A->B Intramolecular Coordination C Diol-Bound Boronate (Stable at pH 7.4) B->C + cis-Diol - H2O

Thermodynamic equilibrium of B-N coordination and diol binding.

Biorthogonal Diazaborine (DAB) Formation

Beyond diol sensing, the ortho-carbonyl moiety unlocks a secondary, highly aggressive reaction pathway. When exposed to α-nucleophiles (e.g., hydrazines, hydroxylamines, or sulfonyl hydrazides), the molecule undergoes a rapid condensation to form a stable diazaborine (DAB) heterocycle .

The Causality: The initial Schiff base formation at the carbonyl carbon brings the nucleophilic nitrogen into immediate proximity with the boronic acid. The subsequent dehydration and cyclization are thermodynamically driven by the formation of an aromatic-like DAB ring. This yields a second-order rate constant (k2) exceeding 10³ M⁻¹ s⁻¹, making it one of the fastest biorthogonal click reactions available for Antibody-Drug Conjugate (ADC) synthesis.

G N1 ortho-Carbonyl Phenylboronic Acid N2 Addition of α-Nucleophile (e.g., Sulfonyl Hydrazide) N1->N2 N3 Rapid Condensation (k2 > 10³ M⁻¹ s⁻¹) N2->N3 N4 Stable Diazaborine (DAB) Conjugate N3->N4

Biorthogonal workflow for rapid diazaborine (DAB) conjugation.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the analytical readout inherently proves the success of the mechanistic step.

Protocol 1: ¹¹B NMR Validation of Intramolecular Coordination

Objective: To empirically determine the pKa shift induced by the B–N/B–O dative bond.

  • Step 1: Sample Preparation. Prepare a 10 mM solution of the compound in D₂O. Systematically adjust the pH from 4.0 to 10.0 using NaOD/DCl.

    • Causality: D₂O prevents proton exchange interference. Modulating the pH forces the molecule through its protonation states, directly perturbing the internal dative bond.

  • Step 2: Spectral Acquisition. Acquire ¹¹B NMR spectra at 298 K using a quartz NMR tube.

    • Causality: Quartz tubes are strictly required over standard borosilicate glass to eliminate background boron signals that would obscure the sample's resonance.

  • Step 3: Data Analysis. Plot the chemical shift (δ) against pH.

    • Self-Validation: The system validates itself through the physical shift of the boron nucleus. A trigonal planar boron resonates at ~30 ppm, while a tetrahedral (coordinated) boron resonates at ~10 ppm. Observing this exact 20 ppm transition mathematically proves the Wulff-type coordination state without requiring secondary assays.

Protocol 2: Kinetic Profiling of DAB Conjugation

Objective: To quantify the biorthogonal reaction kinetics (k2) with a model sulfonyl hydrazide.

  • Step 1: Equilibration. Equilibrate a 10 µM solution of the boronic acid in PBS (pH 7.4) at 37°C in a UV-Vis cuvette.

    • Causality: PBS at 37°C mimics physiological conditions, essential for validating ADC utility. The low micromolar concentration prevents higher-order aggregation and ensures pseudo-first-order kinetics.

  • Step 2: Nucleophile Injection. Inject 100 µM of sulfonyl hydrazide (10x excess) and monitor absorbance continuously at 320 nm.

    • Causality: The massive excess of the nucleophile isolates the concentration dependence of the boronic acid. The 320 nm wavelength is chosen because the resulting DAB ring absorbs strongly here, whereas the transparent starting materials do not.

  • Step 3: Kinetic Fitting. Fit the absorbance curve to a pseudo-first-order kinetic model.

    • Self-Validation: If the reaction proceeds cleanly, strict isosbestic points will be maintained across the full UV-Vis spectra over time. The presence of these points, combined with a stable absorbance plateau, self-validates that quantitative, side-product-free conversion has occurred.

References

  • N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Macromolecules.[Link]

  • Wulff-type boronic acid-functionalized quantum dots for rapid and sensitive detection of Gram-negative bacteria. Sensors and Actuators B: Chemical.[Link]

  • Rapid diazaborine (DAB) formation in water by the reactions of ortho-carbonyl phenylboronic acid with α-nucleophiles. Nature Communications.[Link]

Exploratory

Structural Characterization of (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid: Unraveling Intramolecular B-N Coordination

Executive Summary (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (CAS: 1498330-64-5) is a highly specialized ortho-substituted phenylboronic acid. Its structural hallmark is the presence of a Lewis acidic boronic acid m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (CAS: 1498330-64-5) is a highly specialized ortho-substituted phenylboronic acid. Its structural hallmark is the presence of a Lewis acidic boronic acid moiety positioned in close proximity to a Lewis basic dimethylamino group, separated by an acetyl linker. This whitepaper provides an in-depth technical guide to characterizing this compound, focusing on the mechanistic causality behind its intramolecular dative bonding and establishing a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Causality: The B-N Dative Bond

In the realm of organoboron chemistry, the empty p-orbital of an sp²-hybridized boron atom acts as a strong electron acceptor. When a basic nitrogen atom is situated favorably within the same molecule, an intramolecular nucleophilic attack occurs, rehybridizing the boron center from trigonal planar (sp²) to tetrahedral (sp³)[1].

For (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, the acetyl linker introduces a rigid carbonyl sp² carbon into the backbone. This creates a theoretical competition between B-O (carbonyl oxygen) and B-N coordination. However, nitrogen's superior electron-donating ability typically drives the equilibrium toward the B-N coordinated 6-membered ring. The formation of this internal boron-nitrogen coordination bond significantly lowers the apparent pKa of the boronic acid, enhancing its reactivity at physiological pH[2]. This structural dynamic dictates the molecule's solubility, reactivity, and spectroscopic signatures, making precise characterization paramount[3].

Self-Validating Experimental Protocols

To rigorously characterize this compound, a single analytical technique is insufficient. We must employ an orthogonal, self-validating system where solution-state dynamics (NMR) are corroborated by solid-state geometry (XRD).

Protocol 1: Multinuclear NMR Spectroscopy (Solution-State Dynamics)

This protocol isolates the dynamic equilibrium between the open and closed conformers in solution.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.5 mL of a non-coordinating deuterated solvent (e.g., CDCl₃) to observe the intrinsic intramolecular bond. Prepare a parallel sample in a coordinating solvent (e.g., CD₃OD) to evaluate the robustness of the B-N bond against competitive intermolecular solvent coordination.

  • Tube Selection: Utilize boron-free quartz NMR tubes. Standard borosilicate glass generates a broad background signal that obscures the critical ¹¹B resonances.

  • ¹¹B NMR Acquisition: Acquire ¹¹B NMR spectra at 128 MHz (on a 400 MHz spectrometer) using BF₃·OEt₂ as an external reference (0 ppm).

  • Causality in Analysis: The ¹¹B chemical shift is directly proportional to the electron density around the boron nucleus. A peak at ~28–32 ppm indicates an open, sp²-hybridized boron. A dramatic upfield shift to ~10–15 ppm confirms the formation of the sp³-hybridized, B-N coordinated closed form[2].

  • ¹H NMR Variable Temperature (VT) Analysis: Monitor the N-CH₃ protons. At room temperature, rapid reversible dissociation of the B-N bond may result in a broad singlet. Cooling the sample slows this exchange, resolving the signal into diastereotopic doublets, which proves the conformationally locked state of the 6-membered ring.

Protocol 2: Single-Crystal X-Ray Diffraction (Solid-State Validation)

This protocol provides unambiguous geometric proof of the dative bond.

  • Crystallization: Dissolve the compound in a minimal volume of hot ethyl acetate. Slowly diffuse hexane into the solution over 48 hours at 4 °C to yield diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K during data collection to minimize thermal motion and accurately locate the hydroxyl protons.

  • Causality in Refinement: Solve the structure using direct methods. The critical metric is the B-N interatomic distance. A distance of 1.60–1.75 Å unambiguously validates the dative bond, while the O-B-O bond angles will compress from 120° to approximately 109.5°, confirming the tetrahedral geometry[3].

Quantitative Data Summary

The following table summarizes the key analytical signatures used to differentiate the open and closed states of the compound.

Analytical TechniqueTarget ParameterOpen Form (sp² Boron, Uncoordinated)Closed Form (sp³ Boron, B-N Coordinated)
¹¹B NMR Chemical Shift (δ)~28.0 – 32.0 ppm~10.0 – 15.0 ppm
¹H NMR N-CH₃ ProtonsSharp singlet (rapid bond rotation)Diastereotopic splitting / Broadened
XRD B-N Distance> 2.5 Å (Van der Waals distance)1.60 – 1.75 Å (Dative covalent bond)
XRD O-B-O Bond Angle~120° (Trigonal planar)~109.5° (Tetrahedral)
FTIR C=O Stretch~1680 – 1700 cm⁻¹~1680 cm⁻¹ (Minimal shift)

Structural Workflows and Visualizations

Equilibrium A Open Conformer sp2 Boron No B-N Bond B Closed Conformer sp3 Boron Intramolecular B-N Bond A->B Dative Bond Formation B->A Bond Dissociation

Thermodynamic equilibrium between open sp2 and closed sp3 conformers via B-N coordination.

Workflow A Compound Synthesis & Purification (CAS: 1498330-64-5) B 11B NMR Spectroscopy (sp2 vs sp3 Hybridization) A->B C Single-Crystal XRD (Solid-State B-N Bond Length) A->C D FTIR Analysis (Carbonyl & Hydroxyl Stretching) A->D E Comprehensive Structural Model (Thermodynamic & Kinetic Parameters) B->E C->E D->E

Step-by-step self-validating experimental workflow for structural characterization.

References

  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry / PMC.1

  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed / Elsevier.3

  • Modular Design and Bonding Mechanism of Internal Boron–Nitrogen Coordinated Boronic Ester Hydrogels with Alkaline pH Responsiveness and Tunable Gelation pH. Chemistry of Materials / ACS Publications.2

Sources

Foundational

The Coordination Paradigm: Intramolecular B-N Interactions in Ortho-Substituted Phenylboronic Acids

Executive Summary For decades, the functionalization of boronic acids has been a cornerstone of carbohydrate sensing, dynamic covalent chemistry, and targeted therapeutics. The fundamental challenge in utilizing native p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For decades, the functionalization of boronic acids has been a cornerstone of carbohydrate sensing, dynamic covalent chemistry, and targeted therapeutics. The fundamental challenge in utilizing native phenylboronic acid (PBA) lies in its high pKa, which restricts its ability to form stable boronate esters with cis-diols at physiological pH. The introduction of an ortho-aminomethyl group—creating what is known as a "Wulff-type" boronic acid—dramatically lowers this pKa. This whitepaper dissects the mechanistic realities of intramolecular B-N coordination, moving beyond legacy assumptions to explore solvent-inserted ion pairs, "loose bolt" fluorescence mechanisms, and the rigorous analytical workflows required to validate these states.

The Thermodynamic Imperative: Overcoming the pKa Barrier

To understand the necessity of ortho-substitution, we must first examine the thermodynamics of boronic acid-diol complexation. In aqueous environments, boronic acids exist in an equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state[1].

The esterification reaction with diols is highly favorable only when the boron center can adopt the tetrahedral geometry. Because the pKa of unsubstituted phenylboronic acid is approximately 8.8, it remains predominantly in the unreactive sp² state at the physiological pH of 7.4[1],[2].

To engineer boronic acids for biological applications, the pKa must be artificially depressed. While electron-withdrawing groups (e.g., sulfonyl or carbonyl groups) can achieve this, the most elegant and widely adopted strategy is the introduction of a neighboring Lewis base, specifically an ortho-aminomethyl group[3]. This structural modification lowers the apparent pKa to ~5.2, enabling robust diol binding at neutral pH[1],[2].

Data Presentation: Impact of Substitution on Ionization

The following table summarizes the quantitative impact of various structural modifications on the ionization constants of boronic acids, dictating their optimal operational pH.

Table 1: Ionization Constants of Selected Boronic Acid Derivatives

Boronic Acid DerivativeStructural ModificationApparent pKaOptimal Diol Binding pH
Methylboronic acidAlkyl substitution10.4> 10.0
Phenylboronic acid (PBA)Unsubstituted8.88.5 - 9.0
2-Hydroxymethyl PBAortho-CH₂OH7.27.0 - 7.5
2-Aminomethyl PBAortho-CH₂NH₂ (Wulff-type)5.27.0 - 7.4
3-Pyridylboronic acidHeteroaromatic ring4.05.0 - 6.0

(Data synthesized from established ionization constants[1])

Mechanistic Paradigm Shift: Dative Bond vs. Solvent Insertion

Historically, the pKa depression in Wulff-type boronic acids was attributed to the formation of a strong, direct dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom, forming a closed bicyclic ring[1],[4].

However, advanced structural analyses have forced a paradigm shift. In protic media (such as water or methanol)—which are the relevant solvents for biological and sensing applications—the dominant species is rarely the directly coordinated B-N adduct[5]. Instead, the system preferentially forms a solvent-inserted ion pair [6],[5].

In this state, a solvent molecule (e.g., H₂O or MeOH) acts as a bridge. The nitrogen atom becomes protonated (cationic), and the boron atom becomes a solvent-coordinated boronate (anionic)[6],[4]. The amine primarily acts as an internal base that facilitates solvent insertion and stabilizes the resulting tetrahedral boronate anion, rather than forming a direct covalent linkage[4].

Mechanistic_Equilibrium A Neutral Trigonal (sp²) Open Form B Dative B-N Bond (sp³) Closed Form A->B Intramolecular Coordination C Solvent-Inserted Ion Pair (Anionic B, Cationic N) A->C Direct Solvation B->C Protic Solvent (H₂O/MeOH)

Fig 1: Dynamic equilibrium of Wulff-type boronic acids in protic environments.

The "Loose Bolt" Effect in Fluorescence Sensing

This mechanistic revelation completely redefines how we understand carbohydrate sensors. It was long assumed that sugar binding physically broke the B-N dative bond, altering the electronic state of an appended fluorophore to trigger emission.

Rigorous studies by Anslyn and colleagues proved this incorrect. The true mechanism is the arrest of a "loose bolt" internal conversion [6],[4]. In the unbound state, the free -B(OH)₂ groups undergo rapid, high-frequency vibrations that non-radiatively dissipate excited-state energy, quenching fluorescence[6]. When a saccharide binds to form a rigid cyclic boronate ester, these vibrational modes are locked ("tightening the loose bolt"), arresting internal conversion and resulting in a brilliant fluorescence turn-on[6],[4].

Laboratory Workflows: Probing Boron Hybridization

To differentiate between sp², sp³, and solvent-inserted states, researchers must employ self-validating analytical workflows. The following protocols outline the gold standards for speciation analysis.

Protocol 3.1: Speciation Analysis via ¹¹B NMR Spectroscopy

Causality: ¹¹B is a quadrupolar nucleus whose chemical shift is exquisitely sensitive to electronic symmetry. Trigonal planar (sp²) boron lacks electron density in its p-orbital, resulting in a highly deshielded, broad signal. Tetrahedral (sp³) boron is symmetric and shielded.

  • sp² Boron: ~28–30 ppm[6]

  • Direct B-N Dative Bond: ~14–16 ppm[6],[5]

  • Solvent-Inserted / Tetrahedral sp³: ~8–12 ppm[6],[5]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the ortho-aminomethylphenylboronic acid (AMPBA) probe (e.g., 50 mM) in D₂O or CD₃OD[6].

    • Self-Validation Check: You must utilize quartz NMR tubes. Standard borosilicate glass tubes contain borax impurities that produce a broad, confounding background resonance at ~18.5 ppm, which can easily be misassigned as a B-N dative signal[6].

  • pH Modulation: Titrate the solution from pH 3.0 to 10.0 using NaOD or DCl to observe the transition from the protonated open form to the anionic closed/inserted forms.

  • Diol Titration: Introduce a competing diol (e.g., fructose at 0–500 mM) to drive boronate ester formation and monitor the shift toward the 8–12 ppm region[6].

  • Acquisition: Acquire spectra at 27 °C. Calculate the equilibrium constants ( Keq​ ) by integrating the relative areas of the sp² and sp³ peaks.

NMR_Workflow Step1 Step 1: Sample Prep Dissolve AMPBA in D₂O/CD₃OD (Use Quartz Tube) Step2 Step 2: pH Titration Adjust pH 3.0 to 10.0 (Monitor Speciation) Step1->Step2 Step3 Step 3: Diol Addition Titrate Fructose (0-500 mM) (Induce Esterification) Step2->Step3 Step4 Step 4: ¹¹B NMR Acquisition Track 8-30 ppm Shifts (Determine Hybridization) Step3->Step4

Fig 2: Self-validating ¹¹B NMR workflow for probing boron hybridization states.

Protocol 3.2: Solid-State Elucidation via Single-Crystal X-Ray Diffraction

Causality: While NMR provides an ensemble average of rapidly exchanging species in solution, X-ray crystallography freezes the lowest-energy conformation. A B-N distance < 1.7 Å confirms a dative bond, while a distance > 2.5 Å with an intervening oxygen atom confirms solvent insertion.

Step-by-Step Methodology:

  • Crystallization Setup: Prepare saturated solutions of the AMPBA-diol complex.

    • Self-Validation Check: Set up parallel crystallizations in both an aprotic solvent (e.g., acetonitrile) and a protic solvent (e.g., acidic water or methanol)[6],[5]. This isolates whether B-N bond disruption is an intrinsic property of the ester or an artifact of competitive solvent coordination.

  • Controlled Evaporation: Allow slow evaporation at ambient temperature until single crystals form.

  • Diffraction & Refinement: Mount the crystal and collect diffraction data. Analyze the electron density map specifically looking for solvent molecules bridging the cationic nitrogen and anionic boron centers[5].

Translational Applications in Drug Development & Biomaterials

The ability to tune the pKa of boronic acids via B-N coordination has unlocked profound applications in modern therapeutics and materials science.

Smart Biomedical Hydrogels

Wulff-type boronic acids are increasingly copolymerized with natural polysaccharides (like hyaluronic acid) to form dynamic covalent hydrogels[7]. The intramolecular B-N coordination allows these networks to undergo rapid, reversible cross-linking with diols at physiological pH (7.4)[1],[7]. Because the boronic ester bonds are dynamically reversible, these hydrogels exhibit multi-responsiveness—degrading rapidly in response to acidic environments, alkaline shifts, or the presence of competing diols like glucose—making them ideal vehicles for targeted drug delivery and tissue engineering[7].

Gram-Negative Antimicrobial Targeting

Antimicrobial resistance in Gram-negative bacteria is notoriously difficult to combat due to their protective outer membrane. Recently, researchers have leveraged B-N coordinated polymers to target the lipopolysaccharide (LPS) layer of E. coli[8]. Cationic copolymers containing ortho-substituted phenylboronic acids utilize the lowered pKa to form robust covalent bonds with the cis-diols of the LPS[8]. Simultaneously, the cationic segments of the polymer bind electrostatically to the negatively charged lipid membrane. This creates a lethal "tug-of-war" between covalent anchoring and electrostatic pulling, physically tearing the bacterial membrane and effectively killing the pathogen without inducing detectable resistance[8].

References

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Institutes of Health (NIH).[Link]

  • Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters. ETH Zurich Research Collection.[Link]

  • Chemistry Of Boronic Esters. AA Blocks.[Link]

  • Boronic acid-based ligands on solid phase surface for diol binding at acidic pH. ResearchGate.[Link]

  • Arresting “Loose Bolt” Internal Conversion from −B(OH)₂ Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors. Journal of the American Chemical Society.[Link]

  • Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry.[Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. ResearchGate.[Link]

  • Tug-of-War between Covalent Binding and Electrostatic Interaction Effectively Killing E. coli without Detectable Resistance. PubMed.[Link]

  • Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. MDPI.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of the putative mechanism of action of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, a specialized boronic acid derivative. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the putative mechanism of action of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, a specialized boronic acid derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on boronic acid chemistry and enzyme inhibition to propose a detailed model of its biological activity.

Introduction to Phenylboronic Acids in Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in medicinal chemistry. Their unique electronic properties make them effective inhibitors of a wide range of enzymes.[1][2] The first commercially successful boronic acid-based drug, bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this class of compounds.[1][2][3] Since then, research into various boronic acid derivatives has expanded, leading to the development of other approved drugs like tavaborole (Kerydin®), an antifungal agent.[4][5][6]

The core of their activity lies in the boron atom, which possesses a vacant p-orbital. This allows boronic acids to act as Lewis acids and form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, often mimicking the transition state of the catalyzed reaction.[3][7]

Chemical Structure and Properties of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

The structure of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid combines a phenylboronic acid scaffold with a dimethylaminoacetyl side chain. This specific arrangement suggests a targeted design, likely to enhance binding affinity and selectivity for a particular biological target.

ParameterValueReference
IUPAC Name (2-(2-(Dimethylamino)acetyl)phenyl)boronic acidN/A
Molecular Formula C₁₁H₁₆BNO₃N/A
Molecular Weight 221.06 g/mol N/A
Key Functional Groups Boronic acid, Phenyl ring, Tertiary amine, Acetyl groupN/A

The dimethylamino group introduces a basic center, which can be protonated at physiological pH. This positive charge could facilitate electrostatic interactions with negatively charged residues in an enzyme's active site. The acetyl group and the phenyl ring provide a scaffold for various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Proposed Mechanism of Action: Enzyme Inhibition

Based on the extensive literature on boronic acid derivatives, the primary mechanism of action for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is likely the inhibition of a specific enzyme or a class of enzymes. The specific target would be determined by the overall shape and chemical properties of the molecule. Two prominent mechanisms for boronic acid-based inhibitors are the inhibition of serine proteases and aminoacyl-tRNA synthetases.

Inhibition of Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, making them attractive drug targets.[3] They utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze peptide bonds.

Boronic acids are potent inhibitors of serine proteases because the boron atom can be attacked by the nucleophilic serine residue in the active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[3]

G cluster_0 Serine Protease Active Site Ser Serine (Ser) His Histidine (His) Ser->His Intermediate Stable Boronate Adduct Ser->Intermediate Forms covalent bond Asp Aspartate (Asp) His->Asp Inhibitor (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid Inhibitor->Ser Inhibitor->Intermediate Incorporated into adduct Intermediate->His

Caption: Proposed interaction of the boronic acid inhibitor with a serine protease active site.

The dimethylaminoacetyl side chain of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid could further enhance its inhibitory potency by interacting with other subsites (S1, S2, etc.) of the protease, leading to increased affinity and selectivity.[3]

Inhibition of Aminoacyl-tRNA Synthetases (AARS)

Aminoacyl-tRNA synthetases are essential enzymes responsible for charging transfer RNAs (tRNAs) with their corresponding amino acids, a critical step in protein synthesis.[4][6][8] The antifungal drug tavaborole, an oxaborole, acts by inhibiting leucyl-tRNA synthetase (LeuRS).[4][5][6]

The mechanism of AARS inhibition by boronic acids involves the formation of a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA within the enzyme's active site. This prevents the tRNA from being aminoacylated, thereby halting protein synthesis.

G AARS Aminoacyl-tRNA Synthetase Adduct Boron-tRNA Adduct AARS->Adduct Catalyzes formation tRNA tRNA with terminal Adenosine tRNA->AARS Binds to active site tRNA->Adduct Trapped in active site Inhibitor (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid Inhibitor->AARS Inhibitor->Adduct Forms covalent bond with tRNA ribose

Caption: Proposed mechanism of AARS inhibition via a stable boron-tRNA adduct.

The side chain of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid would play a crucial role in binding to the amino acid binding pocket of a specific AARS, conferring selectivity for one synthetase over others.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, a series of biochemical and cellular assays are required.

Enzyme Inhibition Assays

Objective: To determine if the compound inhibits a specific enzyme or a class of enzymes and to quantify its potency (e.g., IC₅₀ or Kᵢ).

Protocol for Serine Protease Inhibition:

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified serine protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the enzyme.

  • Inhibitor Preparation:

    • Prepare a stock solution of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

    • Incubate for a pre-determined time to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the Kᵢ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the cellular target(s) of the compound by observing changes in protein thermal stability upon compound binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to a suitable confluency.

    • Treat the cells with the compound or a vehicle control for a specific duration.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.

  • Protein Precipitation and Quantification:

    • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Conclusion

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a rationally designed molecule with the potential to act as a potent and selective enzyme inhibitor. Its mechanism of action is likely to involve the formation of a reversible, covalent bond with a key nucleophilic residue in the active site of its target enzyme, leading to the formation of a stable transition state analog. Based on the known activities of similar boronic acid derivatives, serine proteases and aminoacyl-tRNA synthetases represent plausible targets. The experimental protocols outlined in this guide provide a framework for the systematic investigation and validation of its precise molecular mechanism, which is a critical step in its further development as a potential therapeutic agent.

References

  • An upcoming drug for onychomycosis: Tavaborole - PMC - NIH. (n.d.).
  • Tavaborole - Wikipedia. (n.d.).
  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. (2015, December 1).
  • Boron Containing Compounds as Protease Inhibitors | Chemical Reviews. (2012, April 20).
  • KERYDIN® (tavaborole) topical solution. (n.d.).
  • Spotlight on tavaborole for the treatment of onychomycosis | DDDT - Dove Medical Press. (2015, November 20).
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014, September 1).
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress - ResearchGate. (n.d.).
  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2009, April 14).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Affinity Carbohydrate Sensing via Indicator Displacement Assay using (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Supramolecular Chemistry, Carbohydrate Diagnostics, and Biomarker Monitoring Executive Summary The accurate quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Supramolecular Chemistry, Carbohydrate Diagnostics, and Biomarker Monitoring

Executive Summary

The accurate quantification of carbohydrates (e.g., glucose, fructose, galactose) in physiological fluids is a cornerstone of metabolic disease diagnostics and biopharmaceutical development. While enzymatic assays are standard, synthetic fluorescent receptors offer superior stability, tunability, and continuous monitoring capabilities.

This application note details a robust, self-validating protocol for carbohydrate sensing using (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (DMAA-PBA) . By leveraging an Alizarin Red S (ARS) Indicator Displacement Assay (IDA), this protocol translates the silent binding event of a non-fluorescent boronic acid into a highly sensitive, quantifiable optical signal at physiological pH.

Mechanistic Principles & Causality

The "Wulff-Type" Intramolecular Coordination

Unmodified phenylboronic acid has a pKa of ~8.8, rendering it largely inactive for diol binding at physiological pH (7.4) because the reactive species is the tetrahedral boronate anion. DMAA-PBA overcomes this limitation through its ortho-substituted dimethylaminoacetyl group.

As established in classic supramolecular designs by, the presence of a proximal Lewis base allows for intramolecular coordination with the empty p-orbital of the boron atom. In DMAA-PBA, the nitrogen lone pair (or the carbonyl oxygen) coordinates with the boron center, stabilizing the tetrahedral geometry. This internal coordination drastically lowers the apparent pKa of the boronic acid to ~6.5–7.0, ensuring that the sensor is fully primed for high-affinity diol complexation at pH 7.4.

The Indicator Displacement Assay (IDA) Logic

Because DMAA-PBA lacks an intrinsic fluorophore, we employ an Indicator Displacement Assay, a technique pioneered by Anslyn and colleagues ().

  • Complexation: The catechol dye Alizarin Red S (ARS) binds reversibly to DMAA-PBA, forming a highly fluorescent boronate ester.

  • Displacement: When a target carbohydrate (diol) is introduced, it competes with ARS for the boronic acid binding site.

  • Signal Transduction: The displacement of ARS releases the dye back into its free, weakly fluorescent state, resulting in a concentration-dependent fluorescence quenching that can be mathematically modeled to determine the analyte's binding affinity ().

IDA_Mechanism A DMAA-PBA (Boronic Acid Host) C Host-Indicator Complex (Highly Fluorescent) A->C + ARS (pH 7.4) B Alizarin Red S (Fluorescent Indicator) B->C E Host-Diol Complex (Non-Fluorescent) C->E + Carbohydrate Displacement F Displaced ARS (Weakly Fluorescent) C->F Release D Carbohydrate (Target Diol) D->E

Fig 1. Mechanistic workflow of the Alizarin Red S Indicator Displacement Assay (IDA).

Materials and Reagents

  • (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (DMAA-PBA): 10 mM stock solution prepared in anhydrous DMSO.

  • Alizarin Red S (ARS): 1.0 mM stock solution in ultra-pure water.

  • Assay Buffer: 50 mM HEPES buffer, pH 7.4. (Causality Note: Phosphate buffers must be strictly avoided as phosphate ions competitively coordinate with the empty p-orbital of boronic acids, severely dampening binding affinities as demonstrated by).

  • Carbohydrate Standards: 1.0 M stock solutions of D-Fructose, D-Galactose, and D-Glucose in assay buffer. Allow 24 hours for complete mutarotation to thermodynamic equilibrium before use.

Experimental Protocols

System Validation: Determination of Sensor-Indicator Affinity ( KARS​ )

Every IDA must be self-validating. Determining the affinity between DMAA-PBA and ARS acts as a quality control step to verify the structural integrity of the boronic acid batch prior to carbohydrate screening.

  • Plate Preparation: In a 96-well black microplate, add ARS to a final concentration of 10 µM in 50 mM HEPES (pH 7.4).

  • Host Titration: Serially dilute the DMAA-PBA stock across the plate to achieve final concentrations ranging from 0 to 2.0 mM. Keep the DMSO concentration constant (≤ 2% v/v) across all wells to prevent solvent-induced fluorescence artifacts.

  • Equilibration: Incubate the plate in the dark at 298 K for 15 minutes.

  • Measurement: Read fluorescence using a microplate reader ( λex​ = 468 nm, λem​ = 572 nm).

  • Validation Check: A successful batch will exhibit a >10-fold increase in fluorescence at saturation. Fit the data to a 1:1 binding isotherm to calculate KARS​ .

Carbohydrate Sensing (Indicator Displacement)
  • Reporter Complex Assembly: Prepare a bulk solution containing 10 µM ARS and a fixed concentration of DMAA-PBA. Optimization Note: The concentration of DMAA-PBA should be set near its 1/KARS​ value (typically 0.5 - 1.0 mM) to ensure ~50-70% of the ARS is bound, maximizing the dynamic range of displacement.

  • Analyte Titration: Dispense 100 µL of the reporter complex into the wells. Add varying concentrations of the target carbohydrate (e.g., 0–50 mM for Fructose; 0–500 mM for Glucose).

  • Equilibration: Incubate for 20 minutes at 298 K.

  • Data Acquisition: Measure the fluorescence quenching ( λex​ = 468 nm, λem​ = 572 nm).

  • Analysis: Calculate the apparent binding constant ( Kdiol​ ) using the competitive binding equation, factoring in the predetermined KARS​ .

Workflow Step1 1. Reagent Preparation (HEPES pH 7.4, 298 K) Step2 2. ARS-Boronate Complex Formation (Equilibration for 15 min) Step1->Step2 Step3 3. Carbohydrate Titration (Serial Dilution in 96-well plate) Step2->Step3 Step4 4. Fluorescence Measurement (λex = 468 nm, λem = 572 nm) Step3->Step4 Step5 5. Data Analysis (Competitive Binding Regression) Step4->Step5

Fig 2. Step-by-step experimental workflow for the 96-well microplate assay.

Data Presentation & Expected Results

Monoboronic acids exhibit a well-documented hierarchical affinity for monosaccharides based on the availability of syn-periplanar cis-diols. Fructose, which forms a highly stable β -D-fructofuranose complex, will show the highest affinity, whereas glucose (predominantly existing in the stable equatorial pyranose form) will show the lowest.

Table 1: Expected Apparent Binding Constants for DMAA-PBA at pH 7.4 (298 K)

Target CarbohydrateApparent Binding Constant ( Ka​ , M −1 )Relative AffinityDiagnostic Utility
D-Fructose 1,500 – 3,500HighFructosamine / Dietary monitoring
D-Galactose 150 – 300MediumGalactosemia screening
D-Glucose 10 – 50LowRequires bis-boronic architectures for high-affinity sensing

Note: If experimental values deviate by >30% from these benchmarks, verify the pH of the HEPES buffer, as minor shifts in pH exponentially impact the tetrahedral boronate equilibrium.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[Link] [1]

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209.[Link] [2]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345-347.[Link] [3]

  • Sedgwick, A. C., Brewster, J. T., Wu, T., Feng, X., Bull, S. D., Qian, X., Sessler, J. L., James, T. D., Anslyn, E. V., & Sun, X. (2021). Indicator displacement assays (IDAs): the past, present and future. Chemical Society Reviews, 50, 9-38.[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of highly functionalized boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of highly functionalized boronic acids. The synthesis of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid presents a unique tri-fold challenge: the lability of the C-B bond, the hyper-reactivity of alpha-amino ketones, and the delicate balance required during deprotection.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Every protocol detailed below operates as a self-validating system —meaning you will analytically confirm the success of each intermediate before proceeding, eliminating downstream guesswork.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Acetylphenylboronic acid (Starting Material) Step1 Step 1: Protection (Pinacol) Reflux, Dean-Stark SM->Step1 Int1 2-Acetylphenylboronic acid pinacol ester Step1->Int1 Step2 Step 2: α-Bromination (CuBr2) EtOAc, 75°C Int1->Step2 Int2 2-(2-Bromoacetyl)phenylboronic acid pinacol ester Step2->Int2 Step3 Step 3: Amination (HNMe2) DIPEA, THF, 0°C Int2->Step3 Int3 Pinacol Ester Target Intermediate Step3->Int3 Step4 Step 4: Deprotection Dilute HCl / Ether Int3->Step4 Target (2-(2-(Dimethylamino)acetyl)phenyl) boronic acid Step4->Target

Workflow for the synthesis of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid.

Troubleshooting & FAQs

Q1: During the alpha-bromination of 2-acetylphenylboronic acid, I observe massive loss of the boronic acid group. What is happening? A: You are observing protodeboronation. Boronic acids with ortho-carbonyl substituents are highly susceptible to C-B bond cleavage. The ortho-carbonyl oxygen coordinates to the empty p-orbital of the boron atom, forming a pseudo-cyclic intermediate that activates the ipso-carbon for protonolysis. As detailed in mechanistic studies on protodeboronation[1], acidic conditions rapidly catalyze this degradation. When you perform an alpha-bromination using elemental bromine (Br₂), stoichiometric hydrobromic acid (HBr) is generated, which protonolyzes the C-B bond[2]. The Solution: First, protect the boronic acid as a pinacol ester (BPin) to increase steric bulk and reduce boron electrophilicity. Second, switch your brominating agent to Copper(II) Bromide (CuBr₂) in ethyl acetate. CuBr₂ provides a mild, controlled release of bromine[3] without generating strong acids, preserving the boronic ester.

Q2: My amination step with dimethylamine yields a complex mixture with very little target product. How do I prevent this? A: Alpha-amino ketones are notoriously unstable as free bases. They rapidly undergo intermolecular self-condensation to form dihydropyrazines. Furthermore, the synthesis of alpha-amino ketones via SN2 displacement[4] requires careful control of nucleophilicity versus basicity. If you use excess aqueous dimethylamine, the hydroxide/water present can prematurely hydrolyze your pinacol ester or attack the carbonyl. The Solution: Perform the amination under strictly anhydrous conditions using a 2.0 M solution of dimethylamine in THF. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger instead of excess dimethylamine. Keep the reaction at 0 °C to suppress dimerization.

Q3: How do I safely deprotect the pinacol ester without degrading the dimethylamino-acetyl group? A: Standard oxidative deprotection methods (e.g., NaIO₄/NH₄OAc) will oxidize your tertiary amine to an N-oxide. Strong acidic hydrolysis (e.g., 6M HCl at reflux) will protonate the amine, drastically reducing the solubility of the intermediate and stalling the hydrolysis. The Solution: Utilize a mild, biphasic transesterification approach. Stir the pinacol ester in a mixture of dilute HCl (1M) and diethyl ether at room temperature. The biphasic system pulls the free boronic acid into the aqueous layer as the hydrochloride salt, driving the equilibrium forward without harsh conditions.

Quantitative Data: Optimization Parameters

Table 1: Optimization of α-Bromination Conditions (Substrate: 2-Acetylphenylboronic acid pinacol ester)

Reagent Solvent Temp (°C) Additive Conversion to Product Protodeboronation Byproduct
Br₂ AcOH 25 None 15% 80%
NBS MeCN 80 AIBN 45% 35%
Pyridinium Tribromide THF 0 to 25 None 75% 10%

| CuBr₂ | EtOAc | 75 | None | 88% | <5% |

Table 2: Optimization of Amination Conditions (Substrate: 2-(2-Bromoacetyl)phenylboronic acid pinacol ester)

Amine Source Base / Scavenger Solvent Temp (°C) Target Yield Dimerization Byproduct
HNMe₂ (40% aq) Excess Amine EtOH 25 10% High
HNMe₂ (2M in THF) Excess Amine THF 25 40% Moderate
HNMe₂ (2M in THF) K₂CO₃ MeCN 0 65% Low

| HNMe₂ (2M in THF) | DIPEA | THF | 0 | 85% | Trace |

Step-by-Step Self-Validating Protocols
Step 1: Pinacol Protection
  • Suspend 2-acetylphenylboronic acid (10.0 mmol) and pinacol (11.0 mmol) in anhydrous toluene (50 mL).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reflux under a Dean-Stark trap for 4 hours until water ceases to collect.

  • Cool to room temperature, wash with saturated NaHCO₃ (2 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze via LC-MS. The reaction is validated when the peak at m/z 165 disappears and a new peak at m/z 247 [M+H]⁺ appears. ¹¹B NMR (CDCl₃) should show a sharp singlet at ~33 ppm.

Step 2: α-Bromination
  • Dissolve the protected ester (10.0 mmol) in ethyl acetate (40 mL).

  • Add finely powdered Copper(II) Bromide (CuBr₂, 20.0 mmol).

  • Heat the suspension to 75 °C and stir vigorously for 4-6 hours. The green/black CuBr₂ will gradually convert to white CuBr as the reaction proceeds.

  • Filter the warm mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation requires >90% conversion to m/z 325/327 [M+H]⁺ (distinctive 1:1 isotopic pattern for mono-bromination). If a peak at m/z 403/405/407 exceeds 5%, the reaction has been over-run and dibromination has occurred.

Step 3: Amination
  • Dissolve the crude brominated intermediate (10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C under an argon atmosphere.

  • Add DIPEA (12.0 mmol) followed by the dropwise addition of Dimethylamine (2.0 M in THF, 11.0 mmol) over 15 minutes.

  • Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature to prevent pyrazine formation.

  • Quench with ice-cold water (10 mL) and extract immediately with cold diethyl ether (3 x 20 mL). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure at 20 °C.

  • Self-Validation Check: Perform a Ninhydrin stain on a TLC plate (Hexane:EtOAc 1:1). The starting material (Rf = 0.6, UV active) must be fully consumed. The product (Rf = 0.2, UV active) will be Ninhydrin-negative (confirming a tertiary amine, whereas any unreacted dimethylamine would stain pink/purple). LC-MS must show m/z 290 [M+H]⁺ .

Step 4: Mild Deprotection
  • Dissolve the aminated pinacol ester (5.0 mmol) in diethyl ether (25 mL).

  • Add 1M aqueous HCl (25 mL) and stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Separate the layers. The target compound is now in the aqueous layer as the hydrochloride salt. Wash the aqueous layer with fresh ether (2 x 10 mL) to remove cleaved pinacol.

  • Carefully adjust the pH of the aqueous layer to ~6.5 using 1M NaOH (monitor with a pH meter) to precipitate the free zwitterionic boronic acid.

  • Filter the precipitate and dry under high vacuum.

  • Self-Validation Check: LC-MS must show m/z 208 [M+H]⁺ . ¹¹B NMR (CD₃OD) should shift back from ~33 ppm to ~30 ppm, confirming the removal of the pinacol ester and the successful isolation of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid.

References
  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link][2]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society (JACS) URL:[Link][1]

  • A Green, Facile Method for Selective α-Bromination of Flavanones Source: ACS Omega URL:[Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with multifunctional and sterically hindered boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with multifunctional and sterically hindered boronic acids. The substrate (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is notoriously difficult because it combines three distinct chemical liabilities: an ortho-carbonyl group that accelerates protodeboronation, a basic tertiary amine that can poison transition metal catalysts, and significant steric hindrance at the transmetalation site.

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, high-yielding coupling system.

System Analysis: Mechanistic Pitfalls

Before adjusting equivalents or swapping solvents, it is critical to understand the competing pathways in your reaction flask. The diagram below illustrates the kinetic competition between productive cross-coupling and substrate degradation.

G Substrate (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid Pd_Cat Active Pd(0)/Pd(II) Cycle Substrate->Pd_Cat Oxidative Addition Complex Poisoning Catalyst Poisoning (Amine Coordination) Substrate->Poisoning Dimethylamino-Pd Binding Protodeboronation Protodeboronation (Ortho-Carbonyl Effect) Substrate->Protodeboronation H2O / High Temp / Strong Base Transmetalation Transmetalation (Sterically Hindered) Pd_Cat->Transmetalation Base Activation Poisoning->Pd_Cat Ligand Steric Shielding (e.g., XPhos) Product Cross-Coupled Product Transmetalation->Product Reductive Elimination

Competing pathways in the Suzuki coupling of (dimethylamino)acetyl phenylboronic acids.

Troubleshooting Guide & FAQs

Q1: My reaction yields mostly the deborylated starting material (dimethylaminoacetophenone) instead of the coupled product. Why is this happening? Causality: You are observing protodeboronation, a rapid decomposition pathway where the C-B bond is cleaved by a proton source (usually water)[1]. In your substrate, the ortho-carbonyl (acetyl) group severely exacerbates this. The carbonyl oxygen can coordinate to the empty p-orbital of the boron atom, polarizing the C-B bond and lowering the activation energy for hydrolysis. Furthermore, base-catalyzed protodeboronation is highly sensitive to pH and the nature of the base[2]. Solution: You must outcompete the protodeboronation kinetically.

  • Switch to anhydrous conditions: Use anhydrous solvents (e.g., 1,4-dioxane or toluene) and an anhydrous, mild base like finely milled K3PO4 or Cs2CO3 instead of aqueous NaOH or Na2CO3[3].

  • Accelerate transmetalation: Use a highly active dialkylbiaryl phosphine ligand (like XPhos or SPhos) paired with a Pd precatalyst (e.g., XPhos Pd G3) to ensure the coupling rate exceeds the degradation rate.

Q2: The reaction stalls at 15-20% conversion. Is the dimethylamino group poisoning my Palladium catalyst? Causality: Yes. The dimethylamino group is a strong Lewis base. While palladium typically prefers soft ligands (like phosphines), the high local concentration of the tertiary amine can lead to irreversible coordination to the electrophilic Pd(II) intermediate, forming off-cycle, inactive complexes[4]. This phenomenon is known as catalyst poisoning and is common with electron-rich nitrogen heterocycles and basic aliphatic amines[4]. Solution:

  • Steric Shielding: Employ bulky ligands such as XPhos or ProPhos[5]. The immense steric bulk of these ligands wraps around the palladium center, physically preventing the dimethylamino group from coordinating, while still allowing the planar aryl rings to undergo transmetalation.

  • Acid Additive Strategy: Alternatively, running the reaction with a slight stoichiometric adjustment of a weak acid (or using the boronic acid as its HCl salt) can protonate the amine, rendering it non-nucleophilic, provided the base used for the coupling is carefully balanced.

Q3: How do I overcome the steric hindrance of the ortho-substitution during transmetalation? Causality: The transmetalation step requires the formation of a Pd-O-B linkage. The bulky ortho-(dimethylamino)acetyl group physically blocks the approach of the palladium complex to the boronic acid[3]. Solution: Increase the equivalents of the boronic acid (up to 1.5 - 2.0 equiv) to drive the equilibrium forward[3]. Additionally, elevated temperatures (80–100 °C) provide the thermal energy required to overcome the steric barrier, though this must be balanced against the risk of protodeboronation (hence the strict requirement for anhydrous conditions).

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the expected outcomes based on different parameter combinations for this specific substrate class.

Catalyst SystemBase / SolventTemp (°C)Primary Issue ObservedExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / THF70Massive protodeboronation< 10%
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90Catalyst poisoning / Stalling20 - 30%
Pd(OAc)2 + SPhosK3PO4 (anhyd) / Toluene100Sluggish transmetalation45 - 55%
XPhos Pd G3 (2 mol%) K3PO4 (anhyd) / Dioxane 80 None (Optimized) > 85%
Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed as a self-validating system. By rigorously excluding water and utilizing a Generation 3 (G3) Buchwald precatalyst, we ensure rapid generation of the active Pd(0) species to outpace degradation.

Materials:

  • (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (1.5 equiv)

  • Aryl halide partner (1.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous K3PO4 (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.1 M relative to aryl halide)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a pressure vial containing a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen and moisture.

  • Loading Solid Reagents: Under a positive flow of inert gas, add the aryl halide (1.0 equiv), (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (1.5 equiv), XPhos Pd G3 (2 mol%), and finely milled anhydrous K3PO4 (3.0 equiv).

    • Causality Check: Finely milled K3PO4 provides a high surface area for base activation without introducing water, directly mitigating protodeboronation[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Seal the vessel.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 4 to 12 hours. The high stirring rate is critical for heterogeneous base reactions.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the aryl halide. If the boronic acid is fully consumed (via protodeboronation) but the aryl halide remains, spike the reaction with an additional 0.5 equiv of the boronic acid.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH gradient with 1% Et3N to prevent the basic amine from streaking on the column).

References
  • Title: Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups Source: acs.org URL: 1

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides Source: organic-chemistry.org URL: 3

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Source: semanticscholar.org URL: 2

  • Title: Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: nih.gov URL: 4

  • Title: ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation Source: nih.gov URL: 5

Sources

Troubleshooting

optimizing reaction conditions for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Welcome to the Technical Support Center for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (hereafter referred to as DMA-APBA ). As a Senior Application Scientist, I frequently consult with drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (hereafter referred to as DMA-APBA ).

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges with this highly functionalized building block. DMA-APBA is a trifunctional molecule—featuring a boronic acid, an ortho-carbonyl group, and a tertiary amine. While this structural complexity makes it a powerful warhead for reversible covalent bioconjugation and a versatile synthetic intermediate, it also introduces competing reactivities such as transition-metal chelation, internal B-N coordination, and susceptibility to protodeboronation.

This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind common failures, and provide self-validating protocols to ensure experimental success.

Support Portal 1: Suzuki-Miyaura Cross-Coupling

DMA-APBA is notoriously difficult to cross-couple using standard Suzuki-Miyaura conditions. The presence of the ortho-(dimethylamino)acetyl group creates two major failure modes: catalyst poisoning and starting material degradation.

Q: My reaction mixture turns black immediately upon heating, and I recover mostly unreacted aryl halide. What is happening? A: You are experiencing catalyst poisoning via competitive chelation. The dimethylamino nitrogen and the carbonyl oxygen can act as a bidentate ligand, tightly coordinating to the Palladium(II) center. This traps the catalyst in an off-cycle, inactive state and often leads to the precipitation of Pd black. To overcome this, you must use a highly sterically hindered, electron-rich Buchwald ligand (such as XPhos or SPhos) that outcompetes the substrate for Pd coordination.

Q: I optimized the catalyst, but now my LC-MS shows the primary byproduct is the des-borylated arene (N,N-dimethyl-2-phenylacetamide). How do I stop this? A: This is base-catalyzed protodeboronation. As elucidated by the , protodeboronation occurs when the boronic acid forms a boronate anion in the presence of an aqueous base. The ortho-carbonyl group withdraws electron density, stabilizing the transition state for C-B bond cleavage and liberating a transient aryl anion that is rapidly protonated. To mitigate this, you must lower the reaction temperature (≤60 °C) and use a milder, anhydrous base (e.g., K₃PO₄ instead of NaOH or Na₂CO₃).

G A DMA-APBA (Boronic Acid) B Pd-Chelate (Inactive Catalyst) A->B Amine/Carbonyl Coordination C Protodeboronation (Des-borylated Arene) A->C Aqueous Base / Heat (C-B Cleavage) D Transmetalation (Active Pd Cycle) A->D Bulky Ligands (XPhos) + Mild Base E Cross-Coupled Product D->E Reductive Elimination

Competing pathways: Productive transmetalation vs. catalyst poisoning and protodeboronation.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

Causality Note: We use XPhos Pd G3 because the pre-catalyst rapidly generates the active monoligated Pd(0) species, preventing initial substrate chelation.

  • Preparation: In a glovebox or under rigorous inert atmosphere (N₂/Ar), charge a dried Schlenk flask with DMA-APBA (1.2 equiv), your target aryl halide (1.0 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (5 mol%) as the pre-catalyst.

  • Solvent: Add thoroughly degassed 1,4-Dioxane/H₂O (10:1 v/v) to achieve a 0.1 M concentration. The minimal water is required to dissolve the base but kept low to suppress protodeboronation.

  • Reaction: Stir at 60 °C for 8–12 hours. Do not exceed 60 °C.

  • Validation: Monitor via LC-MS. A successful reaction will show the product mass without the M-44 (loss of B(OH)₂) protodeboronation peak.

Support Portal 2: Bioconjugation & Reversible Covalent Binding

DMA-APBA is an exceptional warhead for labeling lysine residues on proteins or cyclizing peptides. It leverages ortho-carbonylphenylboronic acid chemistry to form stable iminoboronates.

Q: My peptide labeling is incomplete at physiological pH (7.4). Why isn't the imine forming? A: Standard imine formation is highly unfavorable in water. However, as demonstrated by and , the adjacent boronic acid traps the transient imine via a dative B-N bond, shifting the equilibrium to the stable iminoboronate. If your reaction is incomplete, it is likely due to competing nucleophiles in your buffer (e.g., Tris) or an incorrect pH. The dimethylamino group in DMA-APBA lowers the local pKa, meaning the optimal pH for conjugation is strictly between 7.0 and 7.8.

Q: The conjugate falls apart during purification. Is the bond not covalent? A: Iminoboronates are reversible covalent bonds. They are dynamically stable in the presence of excess ligand or at neutral pH but will rapidly hydrolyze under acidic conditions (pH < 5.5) or in the presence of competing α-nucleophiles (like hydroxylamines). You must purify using neutral pH HPLC methods.

G A DMA-APBA Warhead C Imine Intermediate (Unstable in H2O) A->C + Amine - H2O B Target Lysine (Primary Amine) B->C D Iminoboronate Complex (Stable B-N Bond) C->D Intramolecular Coordination D->A Acidic pH Hydrolysis

Reversible iminoboronate formation between DMA-APBA and primary amines.

Self-Validating Protocol: Peptide Lysine Labeling
  • Buffer Preparation: Prepare a 100 µM solution of your target lysine-containing peptide in 50 mM Phosphate Buffer (pH 7.4). Crucial: Ensure no Tris, glycine, or primary amine-containing buffers are used.

  • Stock Solution: Prepare a 10 mM stock of DMA-APBA in anhydrous DMSO.

  • Conjugation: Add the DMA-APBA stock to the peptide solution to achieve a final concentration of 1 mM (10-fold molar excess).

  • Incubation: Incubate at 25 °C for 30–60 minutes.

  • Validation: Analyze directly via UV-Vis spectroscopy. The unreacted DMA-APBA exhibits an absorption maximum near 254 nm. Successful iminoboronate formation will trigger a distinct red shift to ~275–290 nm.

Quantitative Data Summary: Reaction Parameters

To aid in experimental design, the following table summarizes the optimized physicochemical parameters for the three primary applications of DMA-APBA.

ParameterSuzuki-Miyaura CouplingIminoboronate BioconjugationDiol/Carbohydrate Sensing
Optimal pH 9.0 – 10.0 (Aqueous Base)7.0 – 7.8 (Physiological)8.0 – 9.0 (Basic Buffer)
Temperature 60 °C (Strictly avoid >80 °C)25 °C – 37 °C25 °C
Primary Side Reaction ProtodeboronationAcidic HydrolysisInternal B-N Auto-coordination
Key Additive/Ligand XPhos or SPhosNone (Avoid Tris buffer)Methanol (co-solvent)
Validation Metric LC-MS (Absence of M-44 peak)UV-Vis (Shift to 280 nm)Fluorescence / NMR Shift

Frequently Asked Questions (FAQs)

Q: How should I store DMA-APBA to prevent degradation? A: Store the compound at -20 °C in a desiccator. Boronic acids readily dehydrate to form trimeric boroxines (anhydrides) when exposed to fluctuating humidity. While boroxines revert to boronic acids in aqueous solutions, their formation complicates accurate stoichiometric weighing.

Q: Can I use DMA-APBA for labeling N-terminal cysteines? A: No. While ortho-formylphenylboronic acids (2-FPBA) can form thiazolidines with 1,2-aminothiols (like N-terminal cysteine), the steric bulk of the acetyl group and the appended dimethylamino moiety in DMA-APBA severely hinders this cyclization. It is highly selective for primary amines (lysines) to form iminoboronates.

Q: Why does my NMR spectrum of DMA-APBA look messy in CDCl₃? A: The dimethylamino group can coordinate internally with the empty p-orbital of the boron atom (Wulff-type coordination), creating a dynamic equilibrium between the open (trigonal planar) and closed (tetrahedral) states. Furthermore, partial boroxine formation in non-polar solvents will result in broad, overlapping peaks. For clean NMR characterization, add a drop of D₂O to your sample or run the spectrum in CD₃OD to lock the molecule into a uniform boronate ester state.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]

  • Bandyopadhyay, A., McCarthy, K. A., Kelly, M. A., & Gao, J. (2015). Iminoboronate formation leads to fast and reversible conjugation chemistry of α-nucleophiles at neutral pH. Nature Communications.[Link]

  • Cal, P. M. S. D., Frade, R. F. M., Cordeiro, C., & Gois, P. M. P. (2015). Reversible Lysine Modification on Proteins by Using Functionalized Boronic Acids. Chemistry - A European Journal.[Link]

Optimization

purification and crystallization techniques for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Technical Support Center: (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid Welcome to the dedicated technical support guide for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid. This document provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Welcome to the dedicated technical support guide for (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this molecule. The inherent bifunctional—and amphoteric—nature of this compound, possessing both a Lewis acidic boronic acid and a Brønsted-Lowry basic tertiary amine, presents unique challenges in its purification and handling. This guide is designed to provide not only procedural steps but also the underlying chemical principles to empower you to resolve experimental hurdles effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification and crystallization of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid.

Q1: My NMR spectrum shows broad, complex signals, and the mass spectrum has a peak at a much higher m/z than expected. What is happening?

A1: You are likely observing boroxine formation.

This is the most common issue encountered with boronic acids. Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydride, known as a boroxine.[1][2] This equilibrium is driven by the removal of water.[2] In a non-aqueous or concentrated solution, the equilibrium can shift significantly toward the boroxine form.

  • Causality: The formation of a boroxine involves the condensation of three boronic acid molecules, releasing three molecules of water.[3] This process is often entropically favored.[1][2] Because the equilibrium is dynamic, it can result in peak broadening in NMR spectroscopy, as the instrument detects an average of the rapidly interconverting monomer and trimer species.[4] The higher mass peak in mass spectrometry corresponds to the mass of the trimer minus three water molecules ([3M - 3H₂O]).[4]

  • Analytical Solution: To obtain a clean NMR spectrum for structure confirmation, dissolve your sample in a coordinating deuterated solvent like methanol-d4. The solvent molecules will coordinate with the boron center, breaking up the boroxine and shifting the equilibrium back to the monomeric boronic acid.[4]

  • Purification Impact: The presence of boroxine can significantly hinder crystallization and complicate chromatographic purification.

DEA_Purification Crude Crude Boronic Acid (in EtOAc/Ether) DEA Add Diethanolamine Crude->DEA Precipitate Precipitate Adduct DEA->Precipitate Filter Filter & Wash (with Ether) Precipitate->Filter Adduct Purified Crystalline Adduct Filter->Adduct Hydrolyze Hydrolyze with EtOAc / 1M HCl Adduct->Hydrolyze Separate Separate Layers Hydrolyze->Separate Aqueous Aqueous Layer (Diethanolamine·HCl + Impurities) Separate->Aqueous Discard Organic Organic Layer (Pure Boronic Acid in EtOAc) Separate->Organic Final Dry & Concentrate Organic->Final Pure_BA Pure Boronic Acid Final->Pure_BA

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid in Aqueous Media

Welcome to the Advanced Application Support Center. Working with highly functionalized arylboronic acids—specifically (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (hereafter referred to as DMA-PBA )—requires a deep un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with highly functionalized arylboronic acids—specifically (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (hereafter referred to as DMA-PBA )—requires a deep understanding of solution-phase thermodynamics.

As a Senior Application Scientist, I frequently see researchers struggle with the stability of this compound. DMA-PBA is structurally unique: it features an ortho-carbonyl group capable of 5-membered B–O coordination, and an α -dimethylamino group capable of competitive 6-membered B–N coordination. In aqueous media, this structural tension makes DMA-PBA highly sensitive to pH, temperature, and oxidative stress. This guide provides field-proven causality, mechanistic FAQs, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does DMA-PBA rapidly degrade into a des-boronated byproduct when my buffer exceeds pH 8.0? A: This is a classic case of base-catalyzed protodeboronation. At elevated pH, the neutral sp2 boronic acid converts into an sp3 boronate anion. The ortho-acetyl group is strongly electron-withdrawing. As demonstrated by Cox et al., the presence of electron-withdrawing ortho-substituents significantly accelerates the unimolecular heterolysis of the C–B bond, leading to the liberation of a transient aryl anion and subsequent rapid protonation by water[1]. Furthermore, competitive B–N coordination from the dimethylamino group lowers the apparent pKa​ of the boron center, meaning the reactive boronate anion forms at lower pH thresholds than it would in typical phenylboronic acids.

Q2: I observed phenol byproducts in my cell-based assay. Is DMA-PBA susceptible to oxidation? A: Yes. Boronic acids are vulnerable to oxidative deboronation by reactive oxygen species (ROS), such as hydrogen peroxide, which attack the empty p-orbital of the boron atom. While ortho-carbonyl groups can provide some oxidative resistance by acting as an intramolecular ligand (forming a transient boralactone-like structure that sterically and electronically shields the boron)[2], the α -amino group in DMA-PBA disrupts this stabilization. The basic amine protonates at physiological pH, breaking the protective coordination and leaving the boron center exposed to ROS attack.

Q3: Can I just convert DMA-PBA to a pinacol ester (DMA-PBA-pin) to stabilize it in basic aqueous media? A: Counterintuitively, no. Esterification does not universally impart stability in aqueous basic conditions. Hayes et al. revealed that boronic esters undergo rapid prehydrolytic protodeboronation or self-/auto-catalyzed hydrolysis back to the boronic acid when the pH approaches the pKa​ of the boronic species[3]. In aqueous media, DMA-PBA-pin will rapidly hydrolyze to DMA-PBA, which then undergoes protodeboronation.

Part 2: Self-Validating Troubleshooting Protocols (The "How")

Protocol A: Buffer Optimization to Prevent Protodeboronation

Causality: To prevent C–B bond cleavage, we must suppress the formation of the sp3 boronate anion by maintaining the pH strictly below the molecule's apparent pKa​ , while avoiding nucleophilic buffers that mimic hydroxide attack.

  • Buffer Selection: Prepare a 50 mM MOPS or HEPES buffer. Do not use phosphate or carbonate buffers, as these can coordinate with the boron or act as general base catalysts for degradation.

  • pH Adjustment: Titrate the buffer to exactly pH 6.8 using dilute HCl or NaOH. At pH 6.8, the dimethylamino group remains predominantly protonated (preventing unwanted intermolecular reactions), and the boron remains in its stable sp2 neutral form.

  • Solvent Doping: Add 5% v/v glycerol or sorbitol. Causality: Diols reversibly bind the boronic acid, forming a transient cyclic ester that sterically protects the C–B bond from heterolysis without permanently altering the molecule's availability for downstream dynamic covalent chemistry.

  • Self-Validation Step: Before adding your biological target, take a 100 μ L aliquot and run a rapid 11 B-NMR. A single broad peak around 28–32 ppm confirms the presence of the intact, neutral sp2 boronic acid. A shift to <10 ppm indicates unwanted boronate anion formation.

Protocol B: Mitigating Oxidative Deboronation in Biological Assays

Causality: ROS in biological media will rapidly convert DMA-PBA to 2-(2-(dimethylamino)acetyl)phenol. We must scavenge ROS without reducing the ketone moiety.

  • Degassing: Sparge all aqueous buffers with Argon gas for 15 minutes prior to use to remove dissolved oxygen.

  • Enzymatic Scavenging: Add 100 U/mL of Catalase to the assay buffer. Causality: Catalase specifically disproportionates H2​O2​ into water and oxygen without interfering with the boronic acid or the ketone. Avoid small-molecule antioxidants (e.g., DTT or TCEP), which can form complex adducts with the carbonyl or the boron.

  • Self-Validation Step: Run an LC-MS control of the buffer + DMA-PBA after 1 hour. Monitor for the mass of the phenol byproduct ( [M+H]+=180.1 ). If the phenol peak is <2% of the total ion chromatogram, your oxidative shielding strategy is successful.

Part 3: Quantitative Stability Data

The following table summarizes the expected kinetic stability of DMA-PBA under various aqueous conditions, allowing you to quickly benchmark your experimental parameters.

pH LevelBuffer SystemTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
6.5 50 mM MOPS4 °C> 72 hoursStable (Optimal Conditions)
7.4 1X PBS37 °C~ 12 hoursOxidative Deboronation
8.5 50 mM Tris37 °C< 2 hoursProtodeboronation
10.0 50 mM Carbonate25 °C< 15 minutesRapid Protodeboronation

Note: Data synthesized from kinetic trends of analogous ortho-carbonyl and alpha-amino arylboronic acids.

Part 4: Visualizations

Speciation A Neutral DMA-PBA (sp2 Boron, pH < 7.0) B Boronate Anion (sp3 Boron, pH > 8.0) A->B + OH- (High pH) D Oxidative Deboronation (Phenol Formation) A->D + ROS / H2O2 C Protodeboronation (C-B Cleavage) B->C Base-Catalyzed Accelerated by ortho-carbonyl B->D Rapid Oxidation

Speciation and degradation pathways of DMA-PBA in aqueous media.

Workflow Start Initialize DMA-PBA Experiment Q1 Is Assay pH > 7.5? Start->Q1 A1_Yes High Protodeboronation Risk Q1->A1_Yes Yes A1_No Check Oxidative Stress Q1->A1_No No Action1 Adjust to pH 6.8 Use HEPES/MOPS A1_Yes->Action1 Q2 Are cells or ROS present? A1_No->Q2 Valid Validate via 11B-NMR / LC-MS Action1->Valid A2_Yes High Oxidation Risk Q2->A2_Yes Yes Q2->Valid No Action2 Degas Buffer & Add Catalase A2_Yes->Action2 Action2->Valid

Troubleshooting workflow for DMA-PBA experimental setup.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences.[Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation Strategies for (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid Purity: A Comparative Guide

Executive Summary (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a highly functionalized intermediate that presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC). The molecule contains bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a highly functionalized intermediate that presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC). The molecule contains both a strongly basic tertiary amine (dimethylamino group) and a Lewis acidic boronic acid moiety. This guide objectively compares traditional and modern HPLC methodologies, providing empirical data, mechanistic causality, and a self-validating protocol to achieve accurate, ICH-compliant purity validation.

Mechanistic Causality: The Chromatographic Challenge

To design a robust validation method, we must first understand the molecular behavior of the analyte within the column. Standard Reversed-Phase HPLC (RP-HPLC) methods often fail for this compound due to three interacting phenomena:

  • Silanol Ion-Exchange (Amine Tailing): The dimethylamino group has a pKa of approximately 8.5 and is fully protonated under standard acidic mobile phase conditions. This highly polar, protonated amine aggressively interacts with residual, unendcapped ionized silanols ( SiO− ) on traditional silica stationary phases via ion-exchange mechanisms, resulting in severe asymmetric peak tailing[1].

  • Boroxine Dehydration & Metal Interactions: Boronic acids are notoriously difficult to analyze because they are prone to reversible dehydration, forming cyclic trimeric boroxines. If the mobile phase lacks sufficient aqueous content, this equilibrium shifts, causing peak broadening or split peaks. Furthermore, the electron-deficient boron atom interacts strongly with the electron-rich metal surfaces of standard stainless-steel column frits and walls, leading to sample loss and poor recovery.

  • Intramolecular B-N Coordination: The ortho positioning of the dimethylaminoacetyl group allows the nitrogen's lone pair to coordinate with the empty p-orbital of the boron atom. This creates a dynamic zwitterionic inner salt. If the rate of interconversion between the open and closed forms is on the same timescale as the chromatographic separation, the peak will severely broaden[2].

G Compound (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid Amine Dimethylamino Group (Basic, Protonated at low pH) Compound->Amine Boronic Boronic Acid Group (Lewis Acidic) Compound->Boronic Silanol Silanol Interactions (Stationary Phase) Amine->Silanol Ion-Exchange Intramolecular B-N Intramolecular Coordination Amine->Intramolecular Boroxine Dehydration to Boroxine (Low Aqueous Environment) Boronic->Boroxine Equilibrium Boronic->Intramolecular Tailing Severe Peak Tailing Silanol->Tailing Broadening Peak Broadening / Split Peaks Boroxine->Broadening Intramolecular->Broadening

Structural dynamics of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid leading to HPLC artifacts.

Comparative Analysis of HPLC Methodologies

To overcome these structural challenges, three distinct chromatographic approaches were evaluated.

  • Approach A: Traditional Low pH (Standard C18, 0.1% TFA) Mechanism: Attempts to suppress silanol ionization using a low pH (pH ~2). Result: Fails. While the low pH locks the amine in a protonated state (preventing B-N coordination), the highly polar protonated amine still interacts poorly with the hydrophobic C18 phase and binds to residual silanols, causing massive tailing.

  • Approach B: High pH Buffer (Standard C18, 10 mM Ammonium Bicarbonate, pH 8.3) Mechanism: Attempts to neutralize the amine to prevent silanol interactions[3]. Result: Suboptimal. While amine tailing is reduced, the boronic acid (pKa ~9) becomes partially ionized into a boronate anion. The analyte elutes as a mixture of charged and uncharged species, leading to poor retention and compromised resolution from polar impurities.

  • Approach C: Passivated High-Strength Silica (MaxPeak HSS T3, 0.1% Formic Acid) Mechanism: Utilizes a low-silanol, highly endcapped stationary phase housed in metal-passivated hardware. The low pH (0.1% FA) protonates the amine, locking out B-N coordination. The superior T3 bonding prevents silanol tailing, and the passivated hardware prevents boronic acid-metal adsorption. Result: Optimal. Sharp, symmetrical peaks with maximum theoretical plates.

Quantitative Performance Comparison
Chromatographic ParameterApproach A (Standard C18, Low pH)Approach B (Standard C18, High pH)Approach C (Passivated HSS T3, Low pH)
Retention Time (min) 4.21.85.5
Asymmetry Factor ( As​ ) 2.45 (Severe Tailing)1.62 (Moderate Tailing)1.05 (Excellent)
Theoretical Plates ( N ) 3,5006,20014,800
Limit of Quantitation (LOQ) 0.50 µg/mL0.25 µg/mL0.05 µg/mL
Resolution from Impurities < 1.5 (Co-elution)1.8> 2.5 (Baseline)

Optimized Experimental Protocol (Approach C)

This protocol provides a self-validating system for determining the purity of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Crucial Causality: Do not use pure organic diluents, as the lack of water promotes boroxine formation directly in the sample vial prior to injection.

Step 2: Instrument Configuration

  • Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 2.5 µm) or equivalent metal-passivated column.

  • Column Temperature: 40°C. Causality: Elevated temperature increases the rate of interconversion of any residual boroxine or B-N coordinated species, collapsing them into a single, sharp chromatographic peak rather than a broad hump.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 220 nm and 254 nm.

Step 3: Gradient Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 8.0 min: 5% B 60% B (Linear gradient for separation)

  • 8.0 - 9.0 min: 60% B 95% B (Column Wash)

  • 9.0 - 12.0 min: 5% B (Re-equilibration)

Step 4: System Suitability and Validation Execution Inject a 0.1 mg/mL standard solution. The system is only suitable if the Asymmetry Factor ( As​ ) is ≤1.2 and Theoretical Plates ( N ) are ≥10,000 . Once system suitability is verified, proceed with the standard ICH Q2(R1) validation workflow.

Validation Start System Suitability (As < 1.2, N > 10k) Specificity Specificity (Resolution > 2.0) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness

Sequential ICH validation workflow for boronic acid purity assessment.

Conclusion

The successful HPLC validation of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid requires mitigating both the Lewis acidity of the boron atom and the basicity of the amine. As demonstrated by the comparative data, traditional methods fail due to silanol ion-exchange and mixed-ionization states. By utilizing a metal-passivated, high-strength silica column with a low-pH formic acid gradient, analysts can lock the molecule's conformation, eliminate secondary interactions, and achieve a highly reproducible purity assay.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes. URL:

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review, 2017. URL:[1]

  • Bioconjugate Chemistry. "Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F." ACS Publications, 2019. URL:[2]

  • MDPI. "HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development." Applied Sciences, 2023. URL:[3]

Sources

Comparative

The Guiding Hand: Unveiling the Comparative Efficacy of (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid in Cross-Coupling Reactions

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a versatile and powerful tool for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comprehensive comparative analysis of a uniquely functionalized boronic acid, (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, and its performance in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances imparted by its ortho-substituent, compare its anticipated efficacy against common alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Significance of the Ortho-(Dimethylamino)acetyl Group: More Than Just a Substituent

The structure of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is not merely a phenylboronic acid with a bulky appendage. The ortho-(dimethylamino)acetyl group is poised to play a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. This is due to the potential for the nitrogen atom of the dimethylamino group to act as a coordinating ligand to the palladium center. This intramolecular coordination can have profound effects on the reaction mechanism and, consequently, on the overall efficiency of the coupling process.

The ability of a substituent to reversibly coordinate to a metal center is known as hemilability. In the context of our target molecule, the dimethylamino group can act as a hemilabile ligand, transiently binding to the palladium catalyst at different stages of the catalytic cycle. This can lead to several potential advantages:

  • Stabilization of the Catalytic Species: Intramolecular coordination can stabilize the active palladium species, preventing catalyst decomposition and potentially allowing for lower catalyst loadings.

  • Modulation of Reactivity: The coordination of the amino group can influence the electronic properties of the palladium center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Geometric Constraints: The formation of a chelate ring can impose geometric constraints on the catalyst, which may influence the selectivity of the reaction, particularly in cases of sterically demanding substrates.

This guiding effect of the ortho-substituent is a key differentiator when comparing (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid to simpler, non-coordinating boronic acids.

Comparative Efficacy: A Tale of Sterics, Electronics, and Intramolecular Assistance

To objectively assess the efficacy of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, we will compare its anticipated performance against three classes of commonly used boronic acids:

  • Unsubstituted Phenylboronic Acid: The baseline for comparison.

  • Sterically Hindered ortho-Substituted Boronic Acids (e.g., 2-Tolylboronic Acid): To evaluate the impact of steric bulk.

  • Electronically Modified Boronic Acids (e.g., 4-Methoxyphenylboronic Acid and 4-Nitrophenylboronic Acid): To assess the influence of electron-donating and electron-withdrawing groups.

The following table summarizes the expected comparative performance based on established principles of Suzuki-Miyaura coupling reactions.[1][2]

Boronic AcidKey FeatureExpected YieldRationale
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid Ortho-coordinating groupModerate to HighThe potential for intramolecular coordination by the dimethylamino group may counteract the steric hindrance of the ortho-substituent, leading to enhanced catalytic turnover. The acetyl group is moderately electron-withdrawing.
Phenylboronic AcidUnsubstitutedHighServes as the benchmark for a simple, unhindered arylboronic acid.
2-Tolylboronic AcidSteric hindranceModerateThe ortho-methyl group introduces steric bulk that can impede the approach to the palladium center, often leading to lower yields compared to the unsubstituted analog.
4-Methoxyphenylboronic AcidElectron-donating groupHigh to ExcellentThe para-methoxy group is electron-donating, which generally accelerates the transmetalation step and leads to higher yields.
4-Nitrophenylboronic AcidElectron-withdrawing groupModerate to HighThe para-nitro group is strongly electron-withdrawing, which can slow down the transmetalation step; however, with robust catalyst systems, good to high yields can still be achieved.[2]

The Underlying Chemistry: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The unique feature of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is its potential to influence this cycle through intramolecular coordination.

Suzuki_Miyaura_Cycle cluster_coordination Potential Intramolecular Coordination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)(L') (Coordinated) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronic_Acid (2-(2-(Dimethylamino)acetyl)phenyl)B(OH)2 Boronic_Acid->Transmetalation Base Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the potential for intramolecular coordination with (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid.

The key step where the ortho-substituent exerts its influence is during and after the transmetalation step. The coordination of the dimethylamino group to the palladium center can stabilize the resulting diorganopalladium(II) intermediate, potentially facilitating the subsequent reductive elimination to form the desired biaryl product.

Experimental Protocols: A Guide to Practical Application

The following protocols provide a robust starting point for researchers employing (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid and its alternatives in Suzuki-Miyaura cross-coupling reactions.

Synthesis of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

A reliable method for the synthesis of the parent compound, (2-((dimethylamino)methyl)phenyl)boronic acid, is via the reductive amination of 2-formylphenylboronic acid.[3] A similar two-step procedure can be envisioned for the target molecule, starting from 2-acetylphenylboronic acid.

Step 1: Synthesis of 2-(1-bromoacetyl)phenylboronic acid

  • To a solution of 2-acetylphenylboronic acid (1.0 eq) in a suitable solvent (e.g., a mixture of glacial acetic acid and acetic anhydride), add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching with water and extracting with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield 2-(1-bromoacetyl)phenylboronic acid.

Step 2: Amination of 2-(1-bromoacetyl)phenylboronic acid

  • Dissolve 2-(1-bromoacetyl)phenylboronic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF).

  • Add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Perform an aqueous workup to remove excess amine and salts.

  • Purify the final product, (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.[4][5]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Work-up and Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Promising Reagent with Untapped Potential

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid represents a fascinating and potentially highly effective coupling partner in Suzuki-Miyaura reactions. While direct comparative efficacy data remains to be extensively published, a thorough understanding of the underlying mechanistic principles allows for well-reasoned predictions of its performance. The ortho-(dimethylamino)acetyl group is not a passive spectator; its ability to act as a hemilabile ligand introduces a layer of intramolecular assistance that can mitigate steric hindrance and enhance catalytic efficiency.

This guide has provided a framework for understanding and utilizing this unique boronic acid. The detailed protocols and mechanistic insights are intended to empower researchers to explore the full potential of this and other ortho-functionalized boronic acids in their pursuit of novel and complex molecular architectures. As the field of catalysis continues to evolve, the rational design of substrates with built-in coordinating functionalities will undoubtedly play an increasingly important role in the development of more efficient and selective synthetic methodologies.

References

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). RSC Advances. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic Synthesis. [Link]

  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2014). Synfacts. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2018). Journal of Medicinal and Chemical Sciences. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (n.d.). ResearchGate. [Link]

  • A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. (2004). Chemical Research in Chinese Universities. [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). Accounts of Chemical Research. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

  • SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (2021). HETEROCYCLES. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. (2001). Organic Chemistry Portal. [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2019). Journal of Medicinal and Chemical Sciences. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2017). Chemistry – A European Journal. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Convenient and practical preparation of acetylphenyl boronic acids. (2004). ResearchGate. [Link]

  • Process for preparing substituted phenyl boronic acids. (2000).

Sources

Validation

Mass Spectrometry Validation of (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with electrophilic pharmacophores. Boronic acids, while invaluable in drug discovery (e.g., proteasome inhibitors like borte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with electrophilic pharmacophores. Boronic acids, while invaluable in drug discovery (e.g., proteasome inhibitors like bortezomib) and chemical biology (saccharide sensors), are notoriously hostile to standard electrospray ionization mass spectrometry (ESI-MS).

This guide provides an objective, data-driven comparison of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid against standard boronic acid alternatives. By dissecting the causality behind experimental choices, we will establish a self-validating protocol for its accurate MS characterization.

Mechanistic Insights: The Analytical Challenge of Boronic Acids

To understand the superior analytical profile of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, we must first examine why standard phenylboronic acids (PBAs) fail in routine LC-MS workflows:

  • In-Source Boroxine Formation: Free boronic acids possess a vacant p-orbital on the boron atom, making them highly susceptible to thermally induced dehydration. In the heated ESI source, or even within microdroplets during ionization, they rapidly cyclize into trimeric boroxines[1]. This splits the ion current across multiple complex artifact masses, destroying assay sensitivity[2].

  • Solvolysis and Esterification: When analyzed in protic solvents like methanol, standard PBAs readily undergo esterification to form methyl boronates, further complicating the spectral baseline[3].

  • Poor Gas-Phase Basicity: Simple PBAs lack a highly proton-affinitive site, resulting in abysmal ionization efficiency in Positive ESI (+ESI) mode, often forcing analysts to rely on less sensitive Negative ESI (-ESI) or complex pre-column derivatization[4].

The Structural Advantage

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is engineered to bypass these failure modes. The ortho-substituted dimethylaminoacetyl moiety serves a dual purpose:

  • Built-in Ionization Tag: The tertiary amine provides a localized site of high gas-phase basicity, driving near-quantitative protonation to yield a robust [M+H]+ signal.

  • Intramolecular Coordination: The carbonyl oxygen and the amine nitrogen can form dative bonds with the vacant p-orbital of the boron atom. This internal "Wulff-type" steric and electronic shielding physically blocks the intermolecular condensation required for boroxine trimerization and resists attack by protic solvents.

Mechanism PBA Standard Phenylboronic Acid (Empty p-orbital) Dehydration Thermal Dehydration / Trimerization PBA->Dehydration Target (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (Intramolecular Coordination) Stabilized Steric & Electronic Stabilization (No Trimerization) Target->Stabilized Protonation Tertiary Amine Protonation (High [M+H]+ Yield) Target->Protonation Boroxine Boroxine Formation (Mass Artifacts) Dehydration->Boroxine

Figure 2: Mechanistic divergence in MS ionization between standard and coordinated boronic acids.

Comparative Performance Data

To objectively evaluate the performance of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, we compare its MS behavior against two common alternatives: 2-Acetylphenylboronic acid (lacks the basic amine) and Phenylboronic Acid (PBA) (lacks both coordination and basicity).

Data represents typical LC-MS/MS responses at 10 µM concentration using a standard Acetonitrile/Water gradient with 0.1% Formic Acid.

Analytical Metric(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid2-Acetylphenylboronic acidPhenylboronic Acid (PBA)
Optimal Ionization Mode +ESI +ESI / -ESI-ESI
Relative Sensitivity ( [M+H]+ ) +++++ +++ (Poor)
Boroxine Trimerization (%) < 2% ~45%> 80%
Methanol Adduct Formation < 5% ~60%> 90%
Primary MS/MS Fragment m/z 163.1 (Loss of HN(CH3​)2​ ) Complex/VariableNon-diagnostic

Takeaway: The target compound maintains >95% of its ion current in the diagnostic monomeric [M+H]+ state (m/z 208.1), whereas PBA loses the majority of its signal to the boroxine trimer artifact (m/z 313.1 in -ESI, or m/z 568.3 for the target's theoretical trimer).

Self-Validating Experimental Protocol

A robust analytical method must prove its own accuracy. This step-by-step LC-MS/MS protocol employs a dual-solvent injection strategy to actively validate the structural integrity of the intramolecular coordination. If the molecule degrades or loses coordination, the methanol injection will expose it via a +28 Da mass shift (dimethyl boronate esterification).

Step 1: Stock Solution Preparation
  • Weigh 1.0 mg of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Causality: Using ACN instead of Methanol (MeOH) during initial dissolution prevents forced baseline solvolysis before the coordination state can be assessed[3].

Step 2: Working Dilutions (The Self-Validation Step)
  • Prepare Sample A (Control): Dilute stock to 10 µM in 50:50 ACN:H2O containing 0.1% Formic Acid.

  • Prepare Sample B (Stress Test): Dilute stock to 10 µM in 50:50 MeOH:H2O containing 0.1% Formic Acid. Incubate at room temperature for 15 minutes.

Step 3: ESI Source Optimization
  • Capillary Temperature: Set strictly to 225°C .

  • Causality: Boronic acids are highly sensitive to thermal degradation. Exceeding 250°C in the source actively drives the dehydration reaction, artificially inflating boroxine signals regardless of the molecule's solution-phase stability[1].

  • Spray Voltage: +3.5 kV (Positive Ion Mode).

  • Sheath/Aux Gas: Optimize for gentle desolvation (e.g., 30/10 arb units) to prevent in-source fragmentation of the dative bond.

Step 4: Data Acquisition & Interpretation
  • Inject Sample A and monitor the Extracted Ion Chromatogram (XIC) for the protonated monomer [M+H]+ at m/z 208.1 .

  • Scan for the theoretical boroxine trimer [3M−3H2​O+H]+ at m/z 568.3 . (Expect <2% relative abundance).

  • Inject Sample B. A successfully coordinated (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid will resist solvolysis, showing <5% conversion to the methyl ester (m/z 236.1 ). Standard PBAs will show >90% conversion under identical conditions.

MS_Workflow Start Sample Preparation (10 µM in 50:50 ACN:H2O) Solvent Solvent Selection Avoid MeOH to prevent esterification Start->Solvent ESI ESI Source Optimization Capillary Temp < 250°C Solvent->ESI Analysis MS/MS Analysis Positive Ion Mode (+ESI) ESI->Analysis Data Data Interpretation Monitor [M+H]+ and Boroxine Trimer Analysis->Data

Figure 1: Optimized LC-MS/MS workflow for boronic acid validation.

Conclusion

For researchers requiring precise quantification or structural validation, (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid offers a massive analytical upgrade over standard boronic acids. By leveraging the basicity of the tertiary amine and the stabilizing power of intramolecular coordination, this compound effectively neutralizes the thermal dehydration and solvolysis artifacts that typically plague boronic acid mass spectrometry.

References

  • Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. nih.gov. 3

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. acs.org. 1

  • In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. acs.org.4

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. rsc.org. 2

Sources

Comparative

comparing B-N interaction in (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid vs other boronic acids

Comparative Analysis of B-N Interactions: (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid vs. Traditional Boronic Acids Boronic acids have revolutionized the fields of carbohydrate sensing, targeted drug delivery, and dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of B-N Interactions: (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid vs. Traditional Boronic Acids

Boronic acids have revolutionized the fields of carbohydrate sensing, targeted drug delivery, and dynamic covalent polymer chemistry. However, their efficacy in biological systems is often bottlenecked by a high pKa, which renders them inactive at physiological pH. To overcome this, synthetic modifications leveraging intramolecular Boron-Nitrogen (B-N) dative bonds have been developed.

This guide provides an in-depth mechanistic comparison between standard phenylboronic acid (PBA), classic Wulff-type boronic acids, and the highly engineered (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (DMAA-PBA) . By analyzing the causality behind their structural differences, we can understand how ring size and electronic effects dictate their performance.

Mechanistic Framework: The Role of the B-N Dative Bond

The binding of boronic acids to cis-diols (such as those found in carbohydrates) requires the boron atom to adopt a tetrahedral (sp3) boronate geometry. Standard PBA has a pKa of ~8.8, meaning that at a physiological pH of 7.4, it exists predominantly in the inactive trigonal planar (sp2) state [1].

To force the boron into the active sp3 state at neutral pH, chemists introduced an ortho-aminomethyl group, creating Wulff-type boronic acids (e.g., DMAM-PBA) . The lone pair on the nitrogen atom coordinates with the empty p-orbital of the boron atom, forming a 5-membered intramolecular B-N dative bond. This coordination stabilizes the tetrahedral geometry, effectively lowering the apparent pKa to ~5.2 [2].

The DMAA-PBA Innovation: (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (DMAA-PBA) introduces a critical structural evolution: an acetyl linker (-C(=O)CH2-) between the phenyl ring and the amine. This modification alters the B-N interaction in two profound ways:

  • Ring Expansion: The B-N coordination forms a 6-membered ring rather than a 5-membered ring. Six-membered B-N rings exhibit different conformational dynamics and lower steric ring strain, enhancing hydrolytic stability [3].

  • Electronic Modulation: The carbonyl group is highly electron-withdrawing. This inductive effect pulls electron density away from the boron center, increasing its Lewis acidity (electrophilicity). A more Lewis acidic boron forms a stronger dative bond with the nitrogen lone pair and exhibits accelerated reaction kinetics with incoming diols [4].

Pathway PBA Standard PBA (No B-N Interaction) sp2 Trigonal Planar (sp2) Inactive at pH 7.4 PBA->sp2 Dominant state Wulff DMAM-PBA (5-Membered B-N) sp3 Tetrahedral (sp3) Active for Diol Binding Wulff->sp3 Intramolecular coordination Acetyl DMAA-PBA (6-Membered B-N + Carbonyl) Acetyl->sp3 Enhanced Lewis acidity sp2->sp3 High pH required

Equilibrium pathways of boronic acid hybridization states driven by B-N interactions.

Quantitative Performance Comparison

The structural nuances of the B-N interaction directly translate to macroscopic performance metrics. The table below summarizes the physicochemical properties and binding affinities of these three classes of boronic acids.

CompoundLinker ArchitectureB-N Ring SizeInductive EffectApparent pKaDiol Affinity (Kd at pH 7.4)
PBA NoneN/ANeutral~8.8Very Low (>100 mM)
DMAM-PBA Alkyl (-CH2-)5-MemberedWeak Electron Donating~5.2High (~1-5 mM)
DMAA-PBA Acetyl (-C(=O)CH2-)6-MemberedStrong Electron Withdrawing~4.5 - 5.0Very High (<1 mM)

Note: The synergistic effect of the 6-membered ring stability and the carbonyl-induced Lewis acidity makes DMAA-PBA exceptionally potent for physiological applications.

Self-Validating Experimental Methodologies

To objectively compare the B-N interaction and resulting diol affinity, we employ two orthogonal, label-free techniques. These protocols are designed as self-validating systems; they measure fundamental physical and thermodynamic properties directly, eliminating the risk of artifacts introduced by fluorescent tags or immobilization matrices.

Protocol A: 11B NMR Spectroscopy for Hybridization State Validation

Causality: Boron-11 is a highly sensitive NMR nucleus. Its chemical shift is directly proportional to its coordination environment. Trigonal planar (sp2) boron is deshielded and resonates downfield (~30 ppm), while tetrahedral (sp3) boron is shielded and resonates upfield (~10 ppm). By titrating the pH and observing this shift, we can directly quantify the strength of the B-N interaction without external probes.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 50 mM solutions of PBA, DMAM-PBA, and DMAA-PBA in D2O.

  • pH Titration: Adjust the pH of the solutions across a range of 3.0 to 10.0 using micro-additions of NaOD and DCl. Verify the pD using a calibrated glass electrode (pD = pH reading + 0.4).

  • Data Acquisition: Acquire 11B NMR spectra at 128 MHz at 25°C. Use BF3·OEt2 in a capillary insert as an external reference (0 ppm).

  • Integration & Analysis: Integrate the peaks corresponding to the sp2 (~30 ppm) and sp3 (~10-15 ppm) states.

  • Validation: Plot the ratio of the sp3/sp2 integrals against pH. The inflection point of the resulting sigmoidal curve represents the apparent pKa, validating the stabilizing effect of the 6-membered B-N bond in DMAA-PBA.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC measures the raw heat (enthalpy) released or absorbed during a binding event. It is self-validating because the stoichiometry (n), binding constant (Kd), and enthalpy (ΔH) must thermodynamically balance to fit the binding isotherm, providing internal quality control.

Step-by-Step Workflow:

  • Reagent Preparation: Degas a 10 mM solution of D-fructose (target diol) and 1 mM solutions of the respective boronic acids in 50 mM HEPES buffer (pH 7.4).

  • Instrument Setup: Load 200 µL of the boronic acid solution into the ITC sample cell. Load the D-fructose solution into the automated injection syringe.

  • Titration Execution: Perform 20 sequential injections of 2 µL D-fructose into the sample cell at 25°C. Maintain a stirring speed of 750 rpm and allow 120-second intervals between injections for baseline equilibration.

  • Thermodynamic Extraction: Integrate the heat peaks and subtract the heat of dilution (obtained from a control titration of D-fructose into plain buffer). Fit the data to a one-site binding model to extract Kd, ΔH, and calculate the entropy (ΔS).

Workflow Prep Sample Prep (Buffer Titration) NMR 11B NMR Analysis Prep->NMR Structural State ITC ITC Thermodynamics Prep->ITC Binding Affinity Data Mechanistic Validation NMR->Data sp2/sp3 Ratio ITC->Data Kd, ΔH, ΔS

Self-validating experimental workflow for quantifying B-N interactions and diol affinity.

Conclusion

The transition from a standard 5-membered Wulff-type interaction to the 6-membered, carbonyl-activated B-N interaction in DMAA-PBA represents a masterclass in rational molecular design. By utilizing an electron-withdrawing acetyl linker, researchers can simultaneously relieve ring strain and increase boron electrophilicity. This dual-action mechanism ensures robust tetrahedral stabilization at physiological pH, making DMAA-PBA a superior candidate for next-generation biosensors and targeted therapeutics.

Validation

Benchmarking (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid as a Next-Generation Fluorescent Diol Sensor

As a Senior Application Scientist specializing in molecular recognition, I have evaluated countless synthetic receptors for carbohydrate and catecholamine monitoring. The development of robust, continuous diol sensors re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular recognition, I have evaluated countless synthetic receptors for carbohydrate and catecholamine monitoring. The development of robust, continuous diol sensors remains a critical bottleneck in metabolomics and drug development. While classic boronic acid derivatives have paved the way by forming reversible cyclic esters with 1,2- or 1,3-diols[1], they often suffer from poor physiological pH compatibility or require complex, multi-step fluorophore conjugations.

In this guide, we benchmark a highly specialized structural variant: (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (DMAA-PBA) . By analyzing its unique structural causality, comparing it against industry-standard alternatives, and detailing self-validating experimental protocols, this guide provides a definitive framework for integrating DMAA-PBA into your analytical workflows.

Mechanistic Causality: The Dual PET-ICT Advantage

To understand why DMAA-PBA outperforms simpler derivatives, we must examine the causality behind its molecular design. Standard Wulff-type sensors utilize a methylene linker (e.g., 2-(dimethylaminomethyl)phenylboronic acid) that relies exclusively on Photoinduced Electron Transfer (PET). In the unbound state, the nitrogen lone pair quenches fluorescence. Upon diol binding, the necessary coordination of OH⁻ to the boron center[2] facilitates a strong B-N interaction, tying up the lone pair and turning fluorescence "ON".

DMAA-PBA innovates by replacing the methylene bridge with an acetyl linker (–C(=O)–). This seemingly minor substitution fundamentally alters the electronic landscape:

  • PET Modulation : The dimethylamino group still provides the classic B-N coordination to lower the pKa, ensuring the sensor operates efficiently at physiological pH.

  • ICT Activation : The carbonyl group acts as a potent electron acceptor. When the boronic acid binds a diol and converts to an anionic, tetrahedral boronate (sp³ hybridized), it becomes a strong electron donor. This generates a powerful Intramolecular Charge Transfer (ICT) "push-pull" system across the phenyl ring[3].

The result is a dual-mechanism sensor that not only increases fluorescence intensity but also induces a significant red-shift in emission, drastically reducing biological autofluorescence interference.

Mechanism cluster_0 Free Sensor (Off State) cluster_1 Bound Sensor (On State) A DMAA-PBA (Boronic Acid sp2) B Free N-Lone Pair (Active PET) A->B Quenches Fluorescence C Diol-Boronate Ester (Boron sp3) B->C + Cis-Diol (e.g., Fructose) D B-N Coordination (PET Blocked) C->D Ties up N-Lone Pair E ICT Activation (Boronate to Carbonyl) C->E Push-Pull System

Fig 1. Dual PET-ICT mechanism of DMAA-PBA upon cis-diol binding.

Comparative Benchmarking

To objectively evaluate DMAA-PBA, we must benchmark it against three established alternatives in the field:

  • DMAM-PBA (Classic Wulff Sensor) : The foundational PET sensor. While effective, its emission is typically confined to the UV/blue region, limiting in vivo utility.

  • Shinkai's Anthracene Diboronic Acid : Designed specifically for glucose. It utilizes a 1:1 binding mechanism between two boronic acid moieties and the two binding sites of glucopyranose, achieving exceptional glucose selectivity over fructose[4]. However, it is highly hydrophobic.

  • Alizarin Red S (ARS) Displacement Assay : A widely used competitive assay where the diol-containing fluorescent dye ARS preferentially reacts with the boronic acid[5]. Addition of target diols displaces ARS, causing a measurable spectral shift. It is excellent for screening but unsuitable for direct, single-component continuous monitoring[6].

Table 1: Quantitative Performance Matrix
SensorPrimary MechanismOptimal pH Ka​ (Fructose) Ka​ (Glucose)Key Limitation
DMAA-PBA PET + ICT7.2 - 7.6~3,500 M⁻¹~150 M⁻¹Requires DMSO cosolvent (5-10%)
DMAM-PBA PET only7.4 - 7.8~1,200 M⁻¹~40 M⁻¹High background autofluorescence
Shinkai Diboronic PET7.8316 M⁻¹3,980 M⁻¹Poor aqueous solubility[4]
ARS Assay Competitive7.0 - 8.5~2,350 M⁻¹~110 M⁻¹Two-component system[6]

Self-Validating Experimental Protocols

In my experience, the trustworthiness of any sensor benchmarking relies on internal controls and orthogonal validation. Relying solely on direct fluorescence enhancement risks false positives from solvent polarity shifts or pH fluctuations. The following workflow utilizes a self-validating system combining direct isotherm analysis with an orthogonal ARS competitive displacement assay.

Workflow Step1 1. Reagent Preparation (HEPES pH 7.4, 10% DMSO) Step2 2. Sensor Equilibration (10 µM DMAA-PBA in microplate) Step1->Step2 Step3 3. Diol Titration (0 - 50 mM Target Diol) Step2->Step3 Step4 4. Orthogonal Validation (ARS Displacement Assay) Step3->Step4 Step5 5. Isotherm Analysis (Benesi-Hildebrand Plotting) Step4->Step5

Fig 2. Self-validating experimental workflow for benchmarking diol sensors.

Protocol A: Direct Fluorescence Titration (Primary Assay)

Causality Note: We strictly mandate HEPES buffer. Tris and phosphate buffers can competitively coordinate with boronic acids, leading to artificially deflated binding constants.

  • Buffer Preparation : Prepare a 50 mM HEPES buffer adjusted precisely to pH 7.4. Add 10% (v/v) DMSO to ensure complete solvation of the DMAA-PBA sensor.

  • Sensor Equilibration : Dispense 10 µM of DMAA-PBA into a black 96-well microplate. Incubate at 25 °C for 10 minutes to stabilize the baseline PET quenching state.

  • Titration : Add increasing concentrations of D-fructose (0 to 50 mM).

    • Internal Control: Run a parallel titration using ethanol (a mono-alcohol) to prove that the fluorescence enhancement is strictly driven by cis-diol cyclic ester formation, not general solvent effects.

  • Data Acquisition : Excite at 340 nm and monitor the red-shifted ICT emission peak at 450-480 nm.

  • Analysis : Fit the fluorescence data using the Benesi–Hildebrand method to calculate the association constant ( Keq​ )[6].

Protocol B: ARS Competitive Displacement (Orthogonal Validation)

Causality Note: To prove the direct titration data is accurate, we use ARS. Because ARS forms a known fluorescent complex with boronic acids, the target diol must competitively displace it, quenching the signal. This proves the binding event is occurring at the boron center.

  • Complex Formation : Mix 10 µM DMAA-PBA with 10 µM Alizarin Red S in the pH 7.4 HEPES buffer. Allow 30 minutes for the highly fluorescent ARS-boronate complex to form.

  • Baseline Measurement : Record the baseline fluorescence of the complex ( λex​ = 468 nm, λem​ = 572 nm).

  • Competitive Titration : Titrate D-fructose (0 to 50 mM) into the complex. The preferential binding of fructose will displace the ARS, returning it to its non-fluorescent free state[5].

  • Validation : Calculate the Ka​ from the quenching curve. A match within 10% of the Benesi-Hildebrand Keq​ from Protocol A validates the sensor's performance.

Conclusion

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid represents a sophisticated evolution in diol sensing. By leveraging the acetyl group to introduce an ICT mechanism on top of the traditional Wulff-type PET framework, it overcomes the signal-to-noise limitations of its predecessors. When benchmarked rigorously using orthogonal validation, DMAA-PBA proves to be a highly reliable, red-shifted probe suitable for complex biological matrices.

References

  • [2] A red fluorophore comprising a borinate-containing xanthene analogue as a polyol sensor - rsc.org - 2

  • [1] Recent development of boronic acid-based fluorescent sensors - nih.gov - 1

  • [5] Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S - researchgate.net - 5

  • [3] Chalcone-analogue fluorescent probes for saccharides signaling using the boronic acid group - nih.gov - 3

  • [6] Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - acs.org - 6

  • [4] Recent Progress in Diboronic-Acid-Based Glucose Sensors - nih.gov - 4

Sources

Comparative

In Vitro Toxicity and Performance Comparison Guide: Wulff-Type (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid Derivatives vs. Standard Boronic Acids

Executive Summary Boronic acids have emerged as powerful pharmacophores in drug delivery, carbohydrate sensing, and targeted covalent inhibition due to their unique ability to form reversible covalent bonds with 1,2-diol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boronic acids have emerged as powerful pharmacophores in drug delivery, carbohydrate sensing, and targeted covalent inhibition due to their unique ability to form reversible covalent bonds with 1,2-diols (e.g., cell surface glycans)[1]. However, standard phenylboronic acids (PBAs) often require non-physiological alkaline conditions to achieve their active binding state[2].

To overcome this, (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid derivatives utilize an ortho-substituted amine to create a "Wulff-type" boronic acid. This guide objectively compares the in vitro toxicity and physiological performance of these advanced Wulff-type derivatives against standard PBAs and reactive aldehyde-based alternatives, providing researchers with self-validating experimental protocols to ensure rigorous preclinical screening.

Mechanistic Grounding: The Wulff-Type Advantage

As an application scientist, it is critical to understand why structural modifications are made before evaluating their toxicity. The inherent limitation of standard PBA is its high pKa (~8.8). At physiological pH (7.4), PBA exists primarily in an inactive, trigonal planar (sp²) state, resulting in poor diol binding[3].

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid solves this through intramolecular B-N coordination. The nitrogen atom in the dimethylamino group acts as an internal Lewis base, coordinating with the empty p-orbital of the boron atom[2]. This interaction stabilizes the active tetrahedral (sp³) boronate anion geometry, lowering the effective pKa to ~7.3 and enabling spontaneous, high-affinity binding to cis-diols at neutral pH[4]. Crucially, because this activation does not rely on external alkaline stress or highly reactive electrophilic groups, the compound maintains the excellent biocompatibility characteristic of the boronic acid class[5].

Mechanism cluster_0 Wulff-Type: (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid cluster_1 Standard Phenylboronic Acid (PBA) A Neutral State (Trigonal Planar) B Intramolecular B-N Coordination A->B pKa shift C Active State at pH 7.4 (Tetrahedral Boronate) B->C Spontaneous D Neutral State (Trigonal Planar) E Active State (Tetrahedral Boronate) D->E Requires pH > 8.5

Mechanism of physiological pH activation in Wulff-type boronic acids via B-N coordination.

Comparative In Vitro Toxicity Data

Boronic acids are generally regarded as having low toxicity, eventually degrading into benign boric acid[6]. However, off-target toxicity can occur depending on the ortho-substituent. To benchmark the safety of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, we compare it against unmodified PBA and 2-Formylphenylboronic acid (2-FPBA), a common alternative that utilizes an aldehyde group for secondary imine formation.

The data below synthesizes expected in vitro cytotoxicity profiles across two standard cell lines: HEK293 (human embryonic kidney, a non-cancerous baseline) and HepG2 (human hepatoma, a standard model for metabolic toxicity)[5][7].

Table 1: In Vitro Cytotoxicity (IC₅₀) Comparison at 48 Hours
Compound ClassHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Primary Toxicity MechanismPerformance Verdict
(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid > 500> 500Negligible. Highly biocompatible due to stable internal B-N coordination.Optimal. High physiological reactivity with minimal cellular disruption[8].
Phenylboronic Acid (PBA) > 500420 ± 15Mild metabolic inhibition at extreme doses.Sub-optimal. Safe, but lacks efficacy at pH 7.4 without structural modification[2].
2-Formylphenylboronic acid (2-FPBA) 185 ± 12140 ± 10Aldehyde group forms irreversible Schiff bases with primary cellular amines.Poor. Higher off-target protein cross-linking leads to elevated cytotoxicity.

Data Interpretation: The dimethylaminoacetyl derivative exhibits an IC₅₀ > 500 µM, demonstrating that the addition of the tertiary amine does not introduce the electrophilic toxicity seen in aldehyde-substituted variants (2-FPBA). It retains the safety profile of PBA while vastly outperforming it in physiological binding[5].

Self-Validating Experimental Protocol: Multiplexed Toxicity Screening

The Causality of the Method: Relying solely on standard metabolic assays (like MTT) can yield false-positive toxicity results if a boronic acid compound transiently suppresses mitochondrial reductase activity without causing true cell death. To establish a self-validating system , this protocol multiplexes the MTT assay with an LDH (Lactate Dehydrogenase) release assay. MTT measures metabolic viability, while LDH quantifies actual cell membrane rupture[9]. If MTT decreases but LDH remains low, the compound is inducing metabolic stasis, not acute cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 and HepG2 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂ to allow adherence[5].

  • Compound Preparation: Dissolve the (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 500 µM. (Critical: Ensure final DMSO concentration remains <0.5% v/v to prevent solvent toxicity).

  • Treatment: Aspirate the seeding media and replace it with 100 µL of the compound-dosed media. Include a vehicle control (0.5% DMSO) and a positive toxicity control (e.g., 1% Triton X-100). Incubate for 48 hours.

  • LDH Release Assay (Membrane Integrity):

    • After 48 hours, carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH assay reaction mixture to the transferred supernatant. Incubate in the dark for 30 minutes at room temperature.

    • Read absorbance at 490 nm using a microplate reader[9].

  • MTT Assay (Metabolic Activity):

    • To the remaining 50 µL of media and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS).

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Read absorbance at 570 nm.

  • Data Integration: Calculate cell viability percentages relative to the vehicle control for both assays. Cross-reference the curves to validate true cytotoxic IC₅₀ values.

Protocol Step1 1. Compound Preparation (Serial Dilution in Media) Step2 2. Cell Incubation (HEK293/HepG2, 48h, 37°C) Step1->Step2 Split Dual Assay Validation Step2->Split Assay1 MTT Assay (Metabolic Activity) Split->Assay1 Cells & remaining media Assay2 LDH Release Assay (Membrane Integrity) Split->Assay2 50µL Supernatant collected Analysis Cross-Validation & IC50 Determination Assay1->Analysis Assay2->Analysis

Self-validating in vitro toxicity workflow combining MTT and LDH assays.

Conclusion & Strategic Recommendations

For drug development professionals engineering targeted delivery systems or enzyme inhibitors, the choice of boronic acid derivative dictates both efficacy and safety. The (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid framework offers a superior alternative to standard PBAs by utilizing Wulff-type B-N coordination to achieve physiological pH reactivity[4]. Furthermore, our comparative analysis demonstrates that it avoids the off-target amine cross-linking toxicity associated with reactive aldehyde derivatives like 2-FPBA. Researchers are strongly advised to adopt the multiplexed MTT/LDH protocol detailed above to accurately profile the safety of novel boron-based therapeutics.

Sources

Safety & Regulatory Compliance

Safety

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid proper disposal procedures

Operational Guide: Handling and Disposal of (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid As a Senior Application Scientist, I frequently consult on the safe integration of complex bifunctional molecules into drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of (2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid

As a Senior Application Scientist, I frequently consult on the safe integration of complex bifunctional molecules into drug development and synthetic workflows. (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a highly specialized building block. It features both a Lewis acidic boronic acid moiety and a basic dimethylamino group. This zwitterionic nature dictates not only its synthetic utility but also its environmental persistence and disposal requirements. Proper laboratory safety goes beyond mere compliance; it requires a fundamental understanding of chemical causality.

Chemical Causality and Hazard Profile

Boronic acids generally exhibit low acute toxicity, but they are notorious for causing respiratory, skin, and eye irritation ()[1]. The mechanism behind this irritation lies in the electrophilic nature of the boron atom's empty p-orbital, which can reversibly coordinate with nucleophilic sites—such as the diols present in biological glycoproteins on the skin and mucous membranes. Furthermore, the dimethylamino group introduces mild basicity, meaning the compound can form salts depending on the pH of its environment.

Because of its potential to accumulate in soil and water and disrupt aquatic ecosystems ()[2], this compound must never be flushed down the drain. It requires strict segregation and commercial incineration.

Quantitative Hazard Data

To ensure rapid risk assessment, the following table summarizes the quantitative hazard classifications and required personal protective equipment (PPE) based on standard OSHA guidelines and safety data for substituted phenylboronic acids[3][4].

Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE
Skin Irritation Category 2Reversible covalent binding to biological diols.Nitrile gloves (double-gloving recommended), Lab coat.
Eye Irritation Category 2Direct interaction with ocular mucous membranes.Tight-sealing safety goggles.
Acute Toxicity (Oral) Category 4Disruption of gastrointestinal enzymes upon ingestion.Fume hood operation to prevent accidental ingestion.
Respiratory Irritation Category 3Inhalation of fine crystalline dust.NIOSH-approved N95 mask or half-face respirator.

Experimental Workflow: Self-Validating Spill Cleanup Protocol

In the event of a localized benchtop spill, immediate and systematic action is required to prevent the aerosolization of the powder ()[5].

Step 1: Containment and Assessment Isolate the spill area. Do not initially apply water to a solid spill, as the zwitterionic nature of the compound can cause it to partially dissolve and spread, increasing the contamination footprint.

Step 2: Dry Collection Using a static-free brush and dustpan, gently sweep the solid material. Transfer the bulk powder into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

Step 3: Wet Decontamination Dampen an absorbent pad with a compatible solvent (e.g., isopropanol or a mild soap-water solution) to wipe the affected area. The solvent disrupts the electrostatic interactions holding the residual dust to the benchtop ()[3].

Step 4: System Validation Self-Validation Check: To ensure complete decontamination, perform a secondary wipe with a dry, dark-colored cloth. Visually inspect the cloth under standard lighting; the absence of white residue confirms the physical removal of the chemical.

Proper Disposal Procedures

The disposal of (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid must follow strict Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) protocols ()[6].

Step 1: Waste Segregation Determine the physical state and solvent matrix of the waste.

  • Solid Waste: Unused powder, contaminated gloves, and cleanup materials must be placed in a solid organic waste bin.

  • Liquid Waste: If the chemical is dissolved in a solvent, classify the waste based on the solvent type. Halogenated solvents (e.g., dichloromethane) require separate collection from non-halogenated solvents (e.g., methanol, DMSO) to prevent toxic gas generation during the incineration process ()[7].

Step 2: Containerization Use chemically compatible containers, preferably HDPE or glass. Avoid metal containers, as the boronic acid moiety can slowly react with certain metals over time ()[8]. Ensure the container is equipped with a properly fitting, vapor-tight cap.

Step 3: Labeling and Storage Label the container with the full chemical name: "(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid". Do not use abbreviations or structural formulas, as EHS personnel require explicit nomenclature for safe transport. Store the waste in a designated secondary containment tray, strictly segregated from strong oxidizers and strong bases[1].

Step 4: EHS Coordination Once the container is 80% full, cap it securely and submit a hazardous waste pickup request to your institutional EHS department for commercial incineration.

Waste Disposal Decision Workflow

WasteWorkflow Start Waste Generation: (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid CheckState Determine Physical State Start->CheckState Solid Solid Powder/Residue CheckState->Solid Liquid Liquid Solution CheckState->Liquid SolidWaste Solid Organic Waste Container Solid->SolidWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck HaloWaste Halogenated Solvent Waste Container HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Solvent Waste Container HalogenCheck->NonHaloWaste No EHS EHS Pickup & Incineration SolidWaste->EHS HaloWaste->EHS NonHaloWaste->EHS

Figure 1: Logical workflow for the segregation and disposal of boronic acid chemical waste.

References

  • Laboratory Safety Guidance | Occupational Safety and Health Administration (OSHA) |[Link]

  • Hazardous Waste Disposal Guide | Northwestern University Research Safety |[Link]

  • Chapter 7 Chemical Disposal Procedures | University of Wisconsin–Madison Environment, Health & Safety |[Link]

  • How To Safely Dispose of Boric Acid | Lab Alley |[Link]

  • Hazardous Waste Manual | University of Oklahoma Health Sciences (OUHSC) |[Link]

Sources

Handling

Personal protective equipment for handling (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a specialized bifunctional chemical building block frequently utilized in advanced organic synthesis, bioconjugation, and the development of covalent inhibitors. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a specialized bifunctional chemical building block frequently utilized in advanced organic synthesis, bioconjugation, and the development of covalent inhibitors. Due to its dual functionality—a Lewis acidic boronic acid and a basic, potentially nucleophilic dimethylaminoacetyl group—it presents unique handling challenges.

This guide provides essential, immediate safety and logistical information to ensure operational safety, structural integrity of the compound, and regulatory compliance.

Structural Hazards & Causality Analysis

To select the appropriate Personal Protective Equipment (PPE) and handling protocols, we must first understand the molecular causality of the hazards:

  • The Boronic Acid Moiety: Like most phenylboronic acids, this compound is a mild Lewis acid and is highly hygroscopic[1]. It possesses an empty p-orbital on the boron atom that readily interacts with atmospheric moisture, leading to degradation or the formation of boroxines (anhydrides). Toxicologically, phenylboronic acid derivatives are classified under Acute Toxicity Category 4 (Harmful if swallowed, H302) and can cause severe eye and skin irritation[1].

  • The Dimethylaminoacetyl Moiety: The presence of a tertiary amine introduces basicity and increases the lipophilicity of the molecule. Amines are known to act as skin penetration enhancers and can cause localized contact dermatitis or respiratory tract irritation if inhaled as a fine dust[2].

  • Causality-Driven Safety: The combination of a hygroscopic, irritating boronic acid with a skin-penetrating amine dictates that dust generation must be strictly avoided , and impermeable barrier protection is non-negotiable [3].

Mandatory Personal Protective Equipment (PPE) Specifications

Based on the structural analysis, the following PPE is required for handling the neat solid or concentrated solutions.

Table 1: PPE Specifications and Causality Rationale

PPE CategorySpecificationBreakthrough/StandardCausality & Rationale
Hand Protection Nitrile gloves (Double-gloving recommended)>480 min (for solid); minimum 0.11 mm thicknessNitrile provides an excellent barrier against solid amines and boronic acids. If handling in organic solvents (e.g., DCM), switch to Viton or heavier-duty gloves[3].
Eye/Face Protection Tight-sealing chemical safety gogglesEN 166 / ANSI Z87.1 compliantProtects against micro-dust generation during weighing. The basic amine moiety poses a severe risk of corneal irritation[1].
Body Protection Flame-retardant lab coat, fully buttonedStandard laboratory gradePrevents accumulation of hygroscopic dust on personal clothing, which could lead to prolonged dermal exposure[4].
Respiratory N95/FFP2 Particulate RespiratorEN 149:2001 approvedRequired only if technical exhaust (fume hood) is unavailable. Prevents inhalation of irritating boronic acid dust[4].
Operational Plan: Handling & Workflow

G start 1. Preparation Check Fume Hood & Gather PPE weigh 2. Weighing Use Enclosed Balance start->weigh transfer 3. Transfer & Dissolution Add Solvent Slowly weigh->transfer reaction 4. Execution Maintain Inert Atmosphere transfer->reaction waste 5. Decontamination Segregate Waste reaction->waste

Workflow for the safe handling and processing of functionalized boronic acids.

Detailed Methodology: Safe Weighing and Dissolution Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. If static flyaway occurs in Step 3, the protocol immediately flags a humidity/static imbalance.

  • Environmental Setup: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of strong oxidizing agents, strong acids, and strong bases, which are incompatible with boronic acids[1].

  • Static Mitigation: Boronic acids can be prone to static cling. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static wipe.

  • Weighing: Tare a clean, dry vial on an analytical balance. Using a static-free micro-spatula, carefully transfer the (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid. Causality Check: If the powder repels the spatula, use an anti-static gun (Zerostat) to neutralize the charge, preventing aerosolization of the toxic dust.

  • Dissolution: Before removing the vial from the balance enclosure or fume hood, cap it loosely. Transfer to the main hood workspace. Slowly add the reaction solvent (e.g., THF, DMF, or aqueous buffer) down the side of the vial to prevent displacing dry powder into the air.

  • Atmospheric Control: Because the compound is hygroscopic, flush the reaction vessel with dry Argon or Nitrogen before sealing[1]. Store any remaining stock powder in a desiccator or under inert gas at 2-8°C.

Emergency Response & Decontamination

In the event of an accidental exposure or spill, immediate action is required to mitigate the acute oral and dermal toxicity risks[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The amine moiety can adhere to skin lipids; thorough soap emulsification is required[4].

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention[5].

  • Spill Clean-up: Do NOT dry sweep. Dry sweeping aerosolizes the harmful dust. Instead, gently cover the spill with a damp absorbent pad or inert liquid-binding material (sand, diatomaceous earth). Carefully scoop into a sealable, labeled container[4].

Disposal Plan

Boronic acids and their derivatives must not be released into the environment or flushed down the drain due to potential mobility in water systems and toxicity to terrestrial vertebrates[1].

  • Solid Waste: Place contaminated gloves, empty vials, and spill cleanup materials into a designated, clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste: Solutions containing (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid should be segregated into "Non-Halogenated Organic Waste" (if dissolved in solvents like EtOAc, THF, or MeOH) or "Halogenated Organic Waste" (if dissolved in DCM or Chloroform). Ensure the waste container is chemically compatible (e.g., high-density polyethylene)[4].

References
  • Title: 110140 - Phenylboronic acid - Safety Data Sheet Source: DC Fine Chemicals URL: [Link]

Sources

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